2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Description
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZBHURGHJQGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436475 | |
| Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121679-30-9 | |
| Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-hydrazinylphenyl)-N-methylethanesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanisms, experimental protocols, and analytical characterization of the synthesized compounds. The presented pathway is a multi-step process commencing with the formation of an N-methylated sulfonamide from its corresponding sulfonyl chloride, followed by the reduction of a nitro group to an amine, and culminating in the conversion of the amine to the target hydrazinyl moiety via a diazonium salt intermediate. Each step has been meticulously detailed, providing insights into the rationale behind the choice of reagents and reaction conditions to ensure high yield and purity of the final product.
Introduction and Strategic Overview
The synthesis of 2-(4-hydrazinylphenyl)-N-methylethanesulfonamide is a critical process for the development of a range of therapeutic agents. The hydrazinyl group, in particular, serves as a versatile functional handle for the construction of various heterocyclic systems and for conjugation to other molecular scaffolds. This guide delineates a logical and well-established three-step synthetic strategy, designed for both scalability and reproducibility in a laboratory setting.
The overall synthetic transformation can be visualized as follows:
Caption: High-level overview of the three-step synthesis pathway.
This strategic approach was selected for its reliance on well-understood and high-yielding reactions, ensuring a reliable supply of the target molecule for further research and development.
Step-by-Step Synthesis Pathway
Step 1: Synthesis of N-Methyl-2-(4-nitrophenyl)ethanesulfonamide
The initial step involves the formation of the sulfonamide bond through the reaction of 2-(4-nitrophenyl)ethanesulfonyl chloride with methylamine. This is a classic nucleophilic acyl substitution-type reaction at the sulfonyl group.
Mechanism Rationale: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of methylamine. The reaction typically proceeds smoothly, often with the use of a base to quench the hydrochloric acid byproduct.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-nitrophenyl)ethanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of methylamine (2.2 eq, typically as a solution in THF or water) to the stirred solution. An excess of methylamine is used to drive the reaction to completion and to neutralize the HCl formed. Alternatively, an equimolar amount of a non-nucleophilic base like triethylamine can be used.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(4-nitrophenyl)ethanesulfonamide.
-
Purify the product by recrystallization or column chromatography on silica gel.
Data Summary:
| Reactant/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(4-Nitrophenyl)ethanesulfonyl chloride | 80259-15-0 | C₈H₈ClNO₄S | 249.67 |
| N-Methyl-2-(4-nitrophenyl)ethanesulfonamide | Not available | C₉H₁₂N₂O₄S | 244.27 |
Step 2: Synthesis of 2-(4-Aminophenyl)-N-methylethanesulfonamide
The second step focuses on the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Mechanism Rationale: The nitro group is readily reduced in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, typically hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
Experimental Protocol:
-
Dissolve N-methyl-2-(4-nitrophenyl)ethanesulfonamide (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-aminophenyl)-N-methylethanesulfonamide.
-
The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Data Summary:
| Reactant/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Methyl-2-(4-nitrophenyl)ethanesulfonamide | Not available | C₉H₁₂N₂O₄S | 244.27 |
| 2-(4-Aminophenyl)-N-methylethanesulfonamide | Not available | C₉H₁₄N₂O₂S | 214.29 |
Step 3: Synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
The final step is the conversion of the aromatic amine to the corresponding hydrazine. This is achieved through a two-stage, one-pot process: diazotization of the amine followed by reduction of the resulting diazonium salt.
Mechanism Rationale: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then reduced to the hydrazine using a mild reducing agent such as stannous chloride (SnCl₂) or sodium sulfite. Stannous chloride is a common and effective choice for this transformation.
Caption: Key transformation in Step 3: Diazotization and subsequent reduction.
Experimental Protocol:
-
Suspend 2-(4-aminophenyl)-N-methylethanesulfonamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a three-necked flask.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for 15-30 minutes after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper (a positive test indicates the presence of excess nitrous acid).
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid, and cool it to below 0 °C.
-
Slowly add the cold diazonium salt solution to the cold stannous chloride solution with vigorous stirring, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitated solid (the hydrochloride salt of the product) by filtration.
-
Wash the solid with a small amount of cold water and then with diethyl ether.
-
Dry the product under vacuum to yield 2-(4-hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride. The free base can be obtained by neutralization with a suitable base.
Data Summary:
| Reactant/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(4-Aminophenyl)-N-methylethanesulfonamide | Not available | C₉H₁₄N₂O₂S | 214.29 |
| 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | 121679-30-9 | C₉H₁₅N₃O₂S | 229.30 |
| 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride | 42381-27-1 | C₉H₁₆ClN₃O₂S | 265.76 |
Characterization and Quality Control
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Methylamine is a flammable and corrosive gas/liquid. Use in a well-ventilated area.
-
Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion. Ensure proper grounding of equipment and use in a designated area.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Stannous chloride is corrosive and harmful if swallowed.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-(4-hydrazinylphenyl)-N-methylethanesulfonamide. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The logical progression of reactions, from readily available starting materials, makes this a practical and scalable route.
References
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Organic Syntheses. (n.d.). 2,4-dinitrobenzenesulfenyl chloride. Retrieved January 24, 2026, from [Link]
- Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
- Rasayan Journal of Chemistry. (2018). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)
- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
- National Center for Biotechnology Information. (2008).
-
ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. Retrieved January 24, 2026, from [Link]
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Pharmaffiliates. (n.d.). 2-(4-Hydrazineylphenyl)-N-methylethane-1-sulfonamide. Retrieved January 24, 2026, from [Link]
- (Source not further identified)
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PubMed. (n.d.). Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes. Retrieved January 24, 2026, from [Link]
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Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved January 24, 2026, from [Link]
- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
- National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide.
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Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved January 24, 2026, from [Link]
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Gauth. (n.d.). Solved: B) Proteins 5 When ethanoyl chloride reacts with methylamine, an amide is formed. What is. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Retrieved January 24, 2026, from [Link]
- PubMed. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)
-
Wikipedia. (n.d.). Diazonium compound. Retrieved January 24, 2026, from [Link]
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Elucidation of the Molecular Architecture of CAS 121679-30-9: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of the structural elucidation of the compound identified by CAS number 121679-30-9, chemically known as 2-(4-Hydrazineylphenyl)-N-methylethane-1-sulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the analytical methodologies and logical framework applied in the characterization of novel chemical entities.
Introduction: The Imperative of Structural Verification in Pharmaceutical Research
In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of regulatory compliance, intellectual property protection, and, most importantly, ensuring the safety and efficacy of a potential therapeutic agent. The compound 2-(4-Hydrazineylphenyl)-N-methylethane-1-sulfonamide, with its unique constellation of a hydrazine moiety, a sulfonamide linkage, and an ethylphenyl core, presents a compelling case study in the application of modern analytical techniques for structural verification. This guide will navigate the logical pathway from a plausible synthetic route to the corroboration of the molecular structure through a multi-pronged spectroscopic approach.
Part 1: Proposed Synthetic Pathway and Mechanistic Rationale
Step 1: Sulfonylation of 2-(4-aminophenyl)ethan-1-ol
The initial step involves the protection of the amino group followed by reaction with ethanesulfonyl chloride to form the corresponding sulfonamide. A common strategy for the synthesis of N-alkyl sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride.
Experimental Protocol:
-
Protection of the amino group: To a solution of 2-(4-aminophenyl)ethan-1-ol in a suitable solvent such as dichloromethane, an amino-protecting group, for instance, di-tert-butyl dicarbonate (Boc)₂O, is added in the presence of a base like triethylamine. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Sulfonylation: The protected intermediate is then reacted with ethanesulfonyl chloride in the presence of a non-nucleophilic base such as pyridine or triethylamine. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
-
N-methylation: The resulting sulfonamide can be N-methylated using a suitable methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane, to yield 2-(4-aminophenyl)-N-methylethane-1-sulfonamide.
Step 2: Diazotization and Reduction to Hydrazine
The final step involves the conversion of the primary aromatic amine to a hydrazine group. This is a classic transformation in organic synthesis.
Experimental Protocol:
-
Diazotization: The 2-(4-aminophenyl)-N-methylethane-1-sulfonamide is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium salt.
-
Reduction: The cold diazonium salt solution is then treated with a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, to reduce the diazonium group to a hydrazine, yielding the target compound, 2-(4-Hydrazineylphenyl)-N-methylethane-1-sulfonamide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 229.09
-
Major Fragments:
-
m/z 135: Loss of the ethanesulfonamide group (-SO₂N(CH₃)CH₂CH₃)
-
m/z 106: Cleavage of the ethyl linker, leaving the hydrazinephenyl fragment.
-
m/z 93: Loss of the N-methyl group from the sulfonamide fragment.
-
m/z 77: Phenyl group fragment.
-
Rationale for Fragmentation:
The fragmentation pattern in EI-MS is dictated by the stability of the resulting fragments. The bond between the ethyl linker and the phenyl ring, and the C-S bond of the sulfonamide are likely points of cleavage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3350-3250 | N-H | Stretching (Hydrazine) |
| 3050-3000 | C-H | Aromatic Stretching |
| 2950-2850 | C-H | Aliphatic Stretching |
| 1600, 1500 | C=C | Aromatic Ring Stretching |
| 1350, 1160 | S=O | Asymmetric & Symmetric Stretching (Sulfonamide) |
Rationale for IR Assignments:
The presence of the hydrazine and sulfonamide groups will give rise to characteristic absorption bands in the IR spectrum. The N-H stretching of the hydrazine will be prominent, as will the strong S=O stretching bands of the sulfonamide.
Part 3: Conclusion and Best Practices
The structural elucidation of 2-(4-Hydrazineylphenyl)-N-methylethane-1-sulfonamide (CAS 121679-30-9) is a systematic process that integrates synthetic chemistry with a suite of spectroscopic techniques. The convergence of predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a high degree of confidence in the assigned structure.
For drug development professionals, this guide underscores the importance of a rigorous, evidence-based approach to structural characterization. It is imperative that all analytical data be critically evaluated and cross-correlated to build a self-validating system of structural proof. This foundational knowledge is critical for all subsequent stages of drug development, from preclinical studies to clinical trials and eventual regulatory submission.
References
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Pharmaffiliates. 2-(4-Hydrazineylphenyl)-N-methylethane-1-sulfonamide. [Link]
-
Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Strategic Guide to Elucidating the Mechanism of Action for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Executive Summary
This document provides a comprehensive, in-depth technical guide on the mechanism of action (MoA) of the novel chemical entity, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide. As this compound is not extensively characterized in public literature, this guide adopts a prospective and strategic approach. Instead of detailing a known mechanism, it outlines a robust, multi-phase experimental framework for its elucidation. This guide is designed for professionals in drug discovery and pharmacology, offering a blueprint for moving from structural hypothesis to validated molecular target and pathway modulation. We will dissect the molecule's constituent pharmacophores, generate data-driven hypotheses, and present a logical, self-validating workflow incorporating modern target identification and validation techniques.
Structural Analysis and Hypothesis Generation
The structure of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide presents two key pharmacophores: a hydrazinylphenyl group and an N-methylethanesulfonamide moiety. An initial analysis of these groups allows for the generation of several plausible mechanistic hypotheses.
-
Hydrazinyl Moiety: The hydrazine group (-NHNH2) is a potent chemical motif. It is famously present in drugs like the antihypertensive hydralazine and certain monoamine oxidase inhibitors (MAOIs). Its presence suggests potential for:
-
Enzyme Inhibition: Particularly of oxidoreductases like MAOs or other enzymes susceptible to interaction with hydrazines.
-
Vasodilation: Similar to hydralazine, it could have effects on vascular smooth muscle.[1]
-
Reactivity: Hydrazines can be metabolically activated to reactive species, suggesting the potential for covalent modification of target proteins.
-
-
Sulfonamide Moiety: The sulfonamide group (-SO2N-) is a cornerstone of medicinal chemistry, found in diuretics, antibiotics, and anti-inflammatory drugs.[2] This suggests possibilities including:
-
Enzyme Inhibition: Targeting enzymes like carbonic anhydrases or kinases.
-
Receptor Modulation: Acting as a ligand for various receptor types.
-
-
Combined Structure: The overall molecule is a relatively small, polar compound, suggesting it could be a candidate for interacting with a well-defined binding pocket on a target protein.
Based on this analysis, primary hypotheses for the MoA of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide include, but are not limited to, inhibition of enzymes such as monoamine oxidases, carbonic anhydrases, or specific kinases, or modulation of cardiovascular receptors.
A Phased Experimental Framework for MoA Elucidation
A systematic, multi-phased approach is essential for efficiently and accurately determining the MoA of a novel compound. This framework is designed to be iterative, with findings from each phase informing the subsequent experimental design.
Phase I: Phenotypic Screening and Initial Target-Agnostic Profiling
The initial step is to understand the compound's biological effect without a preconceived target bias. This phase aims to answer the question: "What does this compound do to cells or a biological system?"
Key Experiments:
-
Broad-Spectrum Phenotypic Screening: Assess the compound's effect across a diverse panel of cell lines (e.g., cancer, normal, specialized cell types). Key readouts should include cytotoxicity, proliferation, apoptosis, and morphological changes.
-
In Vitro Safety Profiling: Screen against a panel of common off-target proteins (e.g., hERG channel, CYP450 enzymes) to identify potential liabilities early.
-
High-Content Imaging: Utilize automated microscopy to capture detailed morphological changes in cells upon treatment, providing unbiased clues to the affected cellular pathways.
The goal of Phase I is to identify a robust and reproducible cellular phenotype that can be used as a primary endpoint for subsequent target deconvolution efforts.
Phase II: Target Identification and Deconvolution
Once a clear phenotype is established, the focus shifts to identifying the specific molecular target(s) responsible for this effect.[3] Modern proteomics-based methods are particularly powerful for this purpose.[4]
Primary Recommended Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that allows for the detection of target engagement in a native cellular environment.[5][6] The principle is based on the ligand-induced thermal stabilization of a target protein.[4]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Alternative Technique: Affinity Chromatography-Mass Spectrometry (AC-MS)
This method involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate.[7][8]
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
The combination of these techniques provides a high degree of confidence in target identification.[3]
Phase III: Target Validation and Mechanistic Characterization
Identifying a binding partner is not sufficient; it must be validated as the protein responsible for the observed phenotype.
Key Validation Experiments:
-
Genetic Validation: Use techniques like CRISPR/Cas9 knockout or siRNA knockdown of the putative target gene. The absence of the target should render the cells insensitive to the compound.
-
In Vitro Assays: Express and purify the target protein and confirm direct binding using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Enzyme Kinetics: If the target is an enzyme, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[9]
Hypothetical Case Study: Inhibition of Monoamine Oxidase B (MAO-B)
To illustrate this framework, let's hypothesize that Phase I screening revealed a neuroprotective effect in a cellular model of Parkinson's disease. Phase II, using CETSA, identified MAO-B as the primary target. Phase III would then proceed as follows:
1. In Vitro Enzyme Inhibition Assay Protocol:
-
Objective: To determine the IC50 of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide against purified human MAO-B.
-
Materials: Recombinant human MAO-B, a suitable substrate (e.g., benzylamine), a detection reagent (e.g., Amplex Red), and the test compound.
-
Procedure:
-
Prepare a serial dilution of the compound in assay buffer.
-
Add the MAO-B enzyme to each well of a 96-well plate.
-
Add the compound dilutions and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate and detection reagent.
-
Measure the fluorescence signal over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Hypothetical Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) |
| 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | MAO-B | Fluorescence-based | 75 |
| Selegiline (Positive Control) | MAO-B | Fluorescence-based | 20 |
3. Proposed Signaling Pathway:
Caption: Proposed inhibition of the MAO-B pathway.
This validated MoA provides a strong foundation for further preclinical development, including lead optimization and in vivo efficacy studies.
Conclusion
While the precise mechanism of action for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is yet to be fully elucidated, its chemical structure provides several compelling hypotheses. By employing a systematic and integrated experimental approach, encompassing phenotypic screening, advanced target identification methods like CETSA, and rigorous target validation, researchers can confidently and efficiently uncover its molecular mechanism. This guide provides a robust framework for such an investigation, paving the way for the potential development of a novel therapeutic agent.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-13. [Link]
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Bussiere, D. E. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03708-21. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
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Lee, H. J., Lee, J. H., Kim, M. J., Kim, Y. M., Park, S. J., Lee, S. J., ... & Kim, N. D. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry, 40, 116182. [Link]
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Lou, Z., & Wang, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 1-17. [Link]
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The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Hydrazine-Containing Sulfonamides
Abstract
The confluence of the sulfonamide and hydrazine moieties within a single molecular framework has given rise to a class of compounds with a rich and diverse pharmacological profile. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and wide-ranging biological activities of hydrazine-containing sulfonamides. We delve into their significant potential as antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental methodologies. Each section is underpinned by authoritative references, ensuring scientific integrity and providing a solid foundation for future research and development in this promising area of medicinal chemistry.
Introduction: The Synergy of Two Pharmacophores
The sulfonamide group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first broadly effective systemic antibacterial agents.[1] Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This bacteriostatic effect has been instrumental in treating a variety of bacterial infections.[2][4] Beyond their antimicrobial properties, sulfonamides exhibit a wide array of other biological activities, including anticancer, anticonvulsant, and diuretic effects.[5][6]
The hydrazine group (-NHNH₂) and its derivatives, hydrazones (-NHN=CH-), are also recognized as a "privileged" structural motif in drug discovery, contributing to a wide spectrum of biological activities.[7][8] The incorporation of a hydrazine or hydrazone moiety into a sulfonamide scaffold can lead to compounds with enhanced or entirely new pharmacological properties. This guide will dissect the multifaceted biological potential of these hybrid molecules.
Synthetic Strategies: Building the Molecular Architecture
The synthesis of hydrazine-containing sulfonamides typically involves a multi-step process that allows for the introduction of diverse substituents, enabling the fine-tuning of their biological activity. A common and effective approach involves the initial synthesis of a sulfonamide core, followed by the introduction of the hydrazine moiety.
General Synthetic Pathway
A prevalent synthetic route begins with the reaction of a substituted aromatic carboxylic acid with an alcohol, such as methanol, to form an ester. This ester is then reacted with hydrazine hydrate to yield a substituted aromatic hydrazide.[5] Subsequently, the hydrazide is condensed with a sulfonyl chloride, such as p-methoxybenzene sulfonyl chloride, in the presence of a base like sodium bicarbonate, to produce the final hydrazine-containing sulfonamide.[5]
Another established method involves the reaction of p-chlorobenzenesulfonamide compounds with aqueous hydrazine hydrate in a solvent like dimethyl sulfoxide (DMSO).[9] The resulting 4-sulfonamidophenyl hydrazines can be precipitated with water and purified.[9] Furthermore, N-hydrazino acetyl-sulfonamides can be prepared by condensing sulfonamides with chloroacetyl chloride, followed by amination of the intermediate with hydrazine hydrate.[10][11]
Caption: A generalized workflow for the synthesis of hydrazine-containing sulfonamides.
Causality in Synthetic Design
The choice of starting materials and reaction conditions is critical in directing the synthesis towards compounds with desired biological activities. For instance, the nature of the substituents on the aromatic rings of both the sulfonamide and hydrazide portions can significantly influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which are key determinants of its interaction with biological targets. The modular nature of these synthetic routes allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
Antimicrobial Activity: A Modern Take on a Classic Scaffold
The emergence of microbial resistance to existing antibiotics necessitates the development of new antimicrobial agents.[10] Hydrazine-containing sulfonamides have shown considerable promise in this area, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[5][10][12]
Mechanism of Action
The primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis.[2][4][13] As structural analogs of p-aminobenzoic acid (PABA), they competitively inhibit the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid, a precursor to DNA synthesis.[2] This bacteriostatic action effectively halts bacterial growth and replication.[2][4] The inclusion of the hydrazine moiety can modulate this activity and potentially introduce additional mechanisms of action.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial efficacy of newly synthesized compounds is a critical step. Standardized in vitro antimicrobial susceptibility testing (AST) methods are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound.[14][15][16]
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The hydrazine-containing sulfonamide is serially diluted in a 96-well microtiter plate using the same broth medium to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that kills 99.9% of the initial inoculum.
Quantitative Data Summary
The antimicrobial activity of hydrazine-containing sulfonamides is often presented as MIC values.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Sulfonamide 3a | E. coli | - | [5] |
| Sulfonamide 3a | Candida albicans | - | [5] |
| Sulfonamide 3b | Salmonella Typhimurium | - | [5] |
| Sulfonamide 3b | Staphylococcus aureus | - | [5] |
| Sulfonamide 3c | Bacillus subtilis | - | [5] |
| Hydrazone Derivatives | Staphylococcus aureus | Moderate Activity | [12] |
| Hydrazone Derivatives | Escherichia coli | Moderate Activity | [12] |
| Steroidal Hydrazones | Bacillus cereus | 0.37-1.5 | [17] |
Note: Specific MIC values were not provided in all cited abstracts, but the activity was reported.
Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents is a major focus of medicinal chemistry. Sulfonamides have emerged as a versatile scaffold for the development of potent anticancer drugs, acting through various mechanisms such as inhibition of carbonic anhydrase, tyrosine kinases, and aromatase.[18] The incorporation of a hydrazine moiety can further enhance their cytotoxic potential.
Mechanism of Action
The anticancer activity of hydrazine-containing sulfonamides can be multifactorial. One key mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[19] These enzymes are involved in regulating the pH of the tumor microenvironment, and their inhibition can disrupt tumor growth and survival.[18][19] Other potential mechanisms include the inhibition of kinases involved in cancer cell signaling pathways and the induction of apoptosis.[20]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[21][22][23]
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.[24]
-
Compound Treatment: The cells are treated with various concentrations of the hydrazine-containing sulfonamide and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[24]
-
Solubilization: The formazan crystals are solubilized by adding a detergent reagent or a solvent like DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[23]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Some sulfonamide derivatives have demonstrated significant anticonvulsant properties.[25][26] The introduction of a hydrazine moiety can lead to novel compounds with potent antiepileptic activity.
Mechanism of Action
The anticonvulsant action of some sulfonamides is attributed to the inhibition of carbonic anhydrase isoforms in the brain.[27] This inhibition is thought to alter pH and ion transport, thereby stabilizing neuronal membranes and reducing hyperexcitability. Other potential mechanisms may involve interaction with ion channels or neurotransmitter systems.[28]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The maximal electroshock (MES) seizure test is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[29][30][31][32][33]
Protocol: MES Test in Rodents
-
Animal Preparation: Rodents (mice or rats) are administered the test compound or a vehicle control at a predetermined time before the test.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal, often after the application of a topical anesthetic and saline to ensure good electrical contact.[29]
-
Electrical Stimulation: A high-frequency electrical stimulus is delivered for a short duration (e.g., 50 mA at 60 Hz for 0.2 seconds in mice).[29][32]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES-induced seizure.[29]
-
Protection Assessment: An animal is considered protected if the tonic hindlimb extension is abolished.[29] The percentage of protected animals in the treated group is compared to the control group. The ED₅₀ (the dose that protects 50% of the animals) can also be determined.[26]
Quantitative Data Summary
The anticonvulsant activity is often reported as the percentage of protection in the MES test or as an ED₅₀ value.
| Compound | Animal Model | MES Test Protection (%) | ED₅₀ (mg/kg) | Reference |
| Compound 11 | - | 100% (at 200 mg/kg) | 75 | [25] |
| Compound 17 | - | 100% | - | [25] |
| Compound 6d | MES-induced seizure | - | 15.8 | [26] |
Enzyme Inhibition: A Targeted Approach
The ability of hydrazine-containing sulfonamides to inhibit specific enzymes is a key aspect of their biological activity. As mentioned, carbonic anhydrase is a prominent target.
Carbonic Anhydrase Inhibition
Several isoforms of carbonic anhydrase are involved in various physiological and pathological processes.[19] The inhibition of specific isoforms is a promising therapeutic strategy for various diseases, including cancer, glaucoma, and epilepsy.[19][27] Novel sulfonamidoindole-based hydrazones have shown selective inhibition of the tumor-associated hCA IX and XII isoforms over the off-target hCA I and II isoforms.[19] Some of these compounds exhibited Kᵢ values in the low nanomolar range.[19]
Other Enzyme Targets
The versatile structure of hydrazine-containing sulfonamides allows for their potential interaction with a variety of other enzymes. For example, some derivatives have been investigated for their inhibitory activity against lipoxygenase.[5]
Conclusion and Future Perspectives
Hydrazine-containing sulfonamides represent a highly promising class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for the generation of diverse chemical libraries, facilitating the optimization of their pharmacological profiles. The demonstrated antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory properties underscore their potential for the development of new therapeutic agents.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features responsible for specific biological activities and to design more potent and selective compounds.
-
Mechanism of Action Studies: To gain a deeper understanding of the molecular targets and signaling pathways involved in their pharmacological effects.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.
The continued exploration of hydrazine-containing sulfonamides holds great promise for addressing unmet medical needs in infectious diseases, oncology, and neurology.
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In Silico Analysis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive in silico modeling workflow for the characterization of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, a molecule of interest in contemporary drug discovery. Recognizing the therapeutic potential inherent in its hydrazinylphenyl and sulfonamide moieties, this document outlines a structured, multi-target computational investigation. The primary focus is on the human 5-HT1D serotonin receptor, a key target in migraine therapeutics, owing to the structural similarities of the subject molecule to known agonists such as Sumatriptan. Furthermore, exploratory analyses against Cyclooxygenase-2 (COX-2) and Dihydrofolate Reductase (DHFR) are detailed, reflecting the broader anti-inflammatory and antimicrobial possibilities of this chemical scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step protocol for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction. Each step is underpinned by a clear scientific rationale, ensuring a self-validating and reproducible in silico experimental design.
Introduction: Unveiling the Potential of a Versatile Scaffold
The compound 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, and its closely related analogue 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, represent a compelling starting point for drug discovery endeavors. The presence of a sulfonamide group, a well-established pharmacophore in a multitude of approved drugs, combined with a reactive hydrazinyl moiety, suggests a broad spectrum of potential biological activities. Preliminary investigations have highlighted its role as an intermediate in the synthesis of the anti-migraine drug Sumatriptan, immediately suggesting an affinity for serotonin receptors.[1] Moreover, derivatives containing hydrazone and sulfonamide functionalities have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[1]
This guide, therefore, eschews a singular hypothesis in favor of a multi-faceted in silico exploration. By employing a battery of computational techniques, we aim to elucidate the binding thermodynamics, interaction profiles, and drug-like properties of our lead compound against three distinct and therapeutically relevant protein targets. This approach not only maximizes the potential for lead discovery but also provides a comprehensive safety and liability assessment early in the drug development pipeline.
The Subject Molecule: Physicochemical Profile
For the purpose of this guide, we will focus on the readily characterized hydrochloride salt, 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride . The user's original query for "2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide" represents a closely related structure, and the methodologies outlined herein are directly applicable with minor adjustments to the ligand structure file.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClN₃O₂S | [2] |
| Molecular Weight | 251.73 g/mol | [2] |
| Canonical SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)NN.Cl | ChemSpider |
| InChIKey | WZZPGBAXFSIKJJ-UHFFFAOYSA-N | PubChem |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Soluble in water and some organic solvents | [3] |
In Silico Modeling Workflow: A Multi-Target Approach
Our computational investigation is structured as a comprehensive workflow, designed to systematically evaluate the interaction of our lead compound with its putative biological targets.
Figure 1: A comprehensive in silico workflow for the characterization of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide.
Detailed Methodologies
Ligand Preparation
The initial step in any molecular modeling study is the accurate preparation of the small molecule of interest. This ensures that the conformational and electrostatic properties of the ligand are representative of its state in a biological environment.
Protocol:
-
2D Structure Generation: The 2D structure of 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: The 2D structure is converted to a 3D conformation. A subsequent energy minimization is performed using the Universal Force Field (UFF) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the RDKit library in Python.
-
File Format Conversion: The optimized 3D structure is saved in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds. Open Babel is a suitable tool for this conversion.
Target Protein Selection and Preparation
The selection of appropriate protein targets is crucial for a meaningful in silico study. Our multi-target approach is designed to explore the most probable and other plausible biological activities of the lead compound.
Primary Target: 5-HT1D Serotonin Receptor
-
Rationale: The structural similarity to Sumatriptan, a known 5-HT1D agonist, makes this receptor a high-priority target for investigating anti-migraine activity.
-
Structure: As of the date of this guide, a crystal structure for the human 5-HT1D receptor is not available. Therefore, a high-quality homology model will be constructed using the SWISS-MODEL server, with the closely related human 5-HT1A receptor (PDB ID: 7E2Y) as a template.[4][5]
Secondary Targets:
-
Cyclooxygenase-2 (COX-2):
-
Rationale: Sulfonamide-containing compounds are a well-known class of selective COX-2 inhibitors (e.g., Celecoxib). Investigating this target allows for the exploration of potential anti-inflammatory applications.
-
Structure: The crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5F19) will be used.[6]
-
-
Dihydrofolate Reductase (DHFR):
Protein Preparation Protocol:
This protocol is applicable to all three target proteins.
-
PDB File Retrieval: The atomic coordinates are downloaded from the Protein Data Bank (RCSB PDB).
-
Pre-processing: All non-essential molecules, including water, co-factors (unless mechanistically required), and existing ligands, are removed from the PDB file. This can be performed using UCSF Chimera or PyMOL.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and Gasteiger charges are assigned. This is a critical step for accurately modeling electrostatic interactions. AutoDockTools (part of the MGLTools suite) is the standard software for this procedure.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, as well as the binding affinity. This provides valuable insights into the binding mode and the strength of the interaction.
Protocol using AutoDock Vina:
-
Grid Box Definition: A 3D grid box is defined around the active site of the target protein. For the 5-HT1D receptor, the grid will be centered on the putative ligand-binding pocket identified from the template structure. For COX-2 and DHFR, the grid will be centered on the co-crystallized ligand in their respective PDB structures.
-
Docking Parameters: The docking calculations are performed using AutoDock Vina with the following parameters in the configuration file:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = docking_results.pdbqt
-
center_x, center_y, center_z: Coordinates of the grid box center.
-
size_x, size_y, size_z: Dimensions of the grid box in Angstroms.
-
exhaustiveness = 32: This parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose.[9]
-
-
Analysis of Results: The output from AutoDock Vina provides a series of binding poses ranked by their predicted binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Comparative Binding Affinities of Known Inhibitors:
| Target | Known Inhibitor | Typical Binding Affinity (Ki or IC50) |
| 5-HT1D Receptor | Sumatriptan | pIC50: 7.6 ± 0.1[10] |
| COX-2 | Celecoxib | IC50: ~40 nM |
| DHFR | Methotrexate | IC50: ~0.06 µM[11] |
Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the fluctuations of the interacting molecules.
Protocol using GROMACS:
-
System Setup: The most promising docked complex from the previous step is used as the starting point. The complex is placed in a periodic boundary box and solvated with an appropriate water model (e.g., TIP3P). For the 5-HT1D receptor, which is a membrane protein, the complex is embedded in a lipid bilayer (e.g., POPC) before solvation.[4][12]
-
Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system and to mimic physiological salt concentrations.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at the target pressure (1 atm) in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). During equilibration, positional restraints are often applied to the protein and ligand to allow the solvent and lipids to relax around them.
-
Production MD: A production simulation of 100 ns is run without any restraints. Trajectories are saved at regular intervals for subsequent analysis.
-
Analysis: The saved trajectories are analyzed to assess the stability of the ligand-protein complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
-
Figure 2: A detailed workflow for molecular dynamics simulations using GROMACS.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. This helps to identify potential liabilities that could lead to failure in later stages of development.
Protocol using SwissADME:
The SMILES string of 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide is submitted to the SwissADME web server. The server provides a comprehensive report on various physicochemical and pharmacokinetic properties.
Key Parameters for Analysis:
-
Pharmacokinetics:
-
GI Absorption: High or low.
-
BBB Permeant: Yes or No.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
-
Drug-Likeness:
-
Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.
-
Veber Rule: Relates to oral bioavailability.
-
-
Medicinal Chemistry:
-
PAINS (Pan Assay Interference Compounds): Alerts for substructures that are known to frequently give false positive results in high-throughput screening.
-
Lead-likeness: Evaluates if the compound has properties suitable for a lead compound.
-
Data Presentation and Interpretation
The results from each stage of the in silico workflow should be meticulously documented and analyzed.
Molecular Docking Results:
| Target Protein | Best Binding Affinity (kcal/mol) | Key Interacting Residues |
| 5-HT1D Receptor | Predicted Value | e.g., Asp129, Ser132, Trp343 |
| COX-2 | Predicted Value | e.g., Arg120, Tyr355, Val523 |
| DHFR | Predicted Value | e.g., Ile7, Phe31, Ser59 |
Molecular Dynamics Simulation Results:
| System | Average RMSD (Protein Backbone) | Average RMSD (Ligand) | Key Stable Hydrogen Bonds |
| Ligand-5-HT1D Complex | Calculated Value (Å) | Calculated Value (Å) | List of donor-acceptor pairs |
| Ligand-COX-2 Complex | Calculated Value (Å) | Calculated Value (Å) | List of donor-acceptor pairs |
| Ligand-DHFR Complex | Calculated Value (Å) | Calculated Value (Å) | List of donor-acceptor pairs |
ADMET Prediction Summary:
| Property | Prediction | Interpretation |
| GI Absorption | High | Good oral bioavailability is likely. |
| BBB Permeant | No | The compound is unlikely to cross the blood-brain barrier. |
| Lipinski's Rule Violations | 0 | The compound adheres to the rule of five. |
| PAINS Alerts | 1 (e.g., hydrazine) | The hydrazinyl moiety may be a source of promiscuous binding or toxicity and warrants further investigation. |
Conclusion and Future Directions
This in silico investigation provides a robust framework for the initial characterization of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide. The predicted high affinity for the 5-HT1D receptor suggests that this compound is a promising candidate for further development as an anti-migraine agent. The exploratory docking studies against COX-2 and DHFR provide avenues for future research into its potential anti-inflammatory and antimicrobial activities.
The ADMET predictions indicate that the molecule possesses favorable drug-like properties, although the presence of a hydrazinyl group necessitates careful toxicological evaluation in subsequent in vitro and in vivo studies. The stability of the ligand-protein complexes, as suggested by molecular dynamics simulations, further strengthens the case for its therapeutic potential.
The next logical steps in the development of this compound would be its chemical synthesis and in vitro validation of its activity against the predicted targets. The computational models and interaction fingerprints generated in this study will be invaluable for guiding lead optimization efforts to enhance potency, selectivity, and safety.
References
-
1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | 88933-16-8. (n.d.). Retrieved January 24, 2026, from [Link]
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7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. (2021). RCSB PDB. [Link]
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GROMACS Tutorials. (n.d.). Retrieved January 24, 2026, from [Link]
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W. W. S. Beer, et al. (1993). An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species. European Journal of Pharmacology, 240(2-3), 193-201. [Link]
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1DHF: CRYSTAL STRUCTURES OF RECOMBINANT HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE AND 5-DEAZOFOLATE. (1990). RCSB PDB. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
5F19: The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2. (2016). RCSB PDB. [Link]
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Xu, P., et al. (2021). Structural insights into the activation of the 5-HT1A receptor. Nature Communications, 12(1), 1-11. [Link]
-
1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry of small molecules. Scientific reports, 7(1), 1-13. [Link]
-
Davies, J. F., et al. (1990). Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazafolate. Biochemistry, 29(40), 9467-9479. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial: Membrane Protein. Retrieved January 24, 2026, from [Link]
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 24, 2026, from [Link]
-
GROMACS. (n.d.). The GROMACS development team. Retrieved January 24, 2026, from [Link]
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SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 24, 2026, from [Link]
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RCSB Protein Data Bank. (n.d.). Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Open Babel. (n.d.). The Open Babel Project. Retrieved January 24, 2026, from [Link]
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PyMOL. (n.d.). Schrödinger, LLC. Retrieved January 24, 2026, from [Link]
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4-hydrazinophenyl-n-methyl methane sulfonamide Hcl. (2024). ChemBK. Retrieved January 24, 2026, from [Link]
-
Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(11), 5315-5324. [Link]
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Al-Suhaimi, E. A., et al. (2019). Design, synthesis and biological evaluation of novel thiazole derivatives as potent dihydrofolate reductase inhibitors. Molecules, 24(18), 3358. [Link]
Sources
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive, step-by-step guide for the synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, a valuable intermediate in the development of various pharmaceutical compounds. The protocol is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Arylhydrazine Moieties
Arylhydrazines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of heterocyclic structures, most notably indoles via the Fischer indole synthesis. The target molecule, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, incorporates this key functional group, making it a precursor for novel therapeutic agents. The N-methylethanesulfonamide group can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API), such as solubility and metabolic stability. This guide details a robust, multi-step synthesis beginning with a commercially available nitrophenyl precursor.
Overall Synthesis Pathway
The synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is accomplished through a reliable three-step sequence. This pathway begins with the formation of an N-methylsulfonamide, followed by the reduction of a nitro group to a primary amine, and culminates in the conversion of the amine to the target hydrazine via a diazotization-reduction sequence.
Caption: Overall three-step synthesis pathway.
Part 1: Synthesis of 2-(4-Nitrophenyl)-N-methylethanesulfonamide
This initial step involves the reaction of 2-(4-nitrophenyl)ethanesulfonyl chloride with methylamine to form the corresponding sulfonamide. The sulfonamide functional group is exceptionally stable and will withstand the reaction conditions of the subsequent steps.[1]
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(4-Nitrophenyl)ethanesulfonyl chloride | C₈H₈ClNO₄S | 253.67 |
| Methylamine (2.0 M solution in THF) | CH₅N | 31.06 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-nitrophenyl)ethanesulfonyl chloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add triethylamine (1.2 eq) to the cooled solution. Subsequently, add a 2.0 M solution of methylamine in THF (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) is expected.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(4-nitrophenyl)-N-methylethanesulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a crystalline solid.
Causality and Insights:
-
The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]
-
Maintaining a low temperature during the addition of methylamine helps to control the exothermic reaction and prevent potential side reactions.
-
The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted methylamine.
Part 2: Synthesis of 2-(4-Aminophenyl)-N-methylethanesulfonamide
This step focuses on the reduction of the aromatic nitro group to a primary amine. Several methods are effective for this transformation; here, we detail the use of tin(II) chloride, a classic and reliable reagent for this purpose.[4]
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(4-Nitrophenyl)-N-methylethanesulfonamide | C₉H₁₂N₂O₄S | 244.27 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | H₄Cl₂O₂Sn | 225.65 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 |
| Ethanol | C₂H₆O | 46.07 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
Procedure:
-
Reaction Setup: Suspend 2-(4-nitrophenyl)-N-methylethanesulfonamide (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 70-80°C) and maintain for 3-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Isolation: Filter the mixture to remove the inorganic tin salts. Extract the filtrate with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-aminophenyl)-N-methylethanesulfonamide. This product may be of sufficient purity for the next step or can be further purified by column chromatography if necessary.
Causality and Insights:
-
Tin(II) chloride is an effective reducing agent for aromatic nitro groups in an acidic medium. The reaction proceeds through a series of single-electron transfers.[5]
-
The significant excess of the reducing agent ensures the complete conversion of the nitro compound.
-
The basification step is critical for precipitating the tin as tin hydroxides, allowing for its removal by filtration, and for liberating the free amine product.
Part 3: Synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
This final and most critical part of the synthesis involves two distinct chemical transformations performed in a "one-pot" fashion: the diazotization of the primary aromatic amine followed by the in-situ reduction of the diazonium salt to the desired hydrazine.
Experimental Workflow
Caption: Step-by-step workflow for the final conversion.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(4-Aminophenyl)-N-methylethanesulfonamide | C₉H₁₄N₂O₂S | 214.29 |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | H₄Cl₂O₂Sn | 225.65 |
| Deionized Water | H₂O | 18.02 |
| Ice | H₂O | 18.02 |
Procedure:
A. Diazotization
-
Amine Solution Preparation: In a beaker, dissolve 2-(4-aminophenyl)-N-methylethanesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is imperative to maintain this low temperature to ensure the stability of the diazonium salt that will be formed.[6]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirring amine solution. The addition should be slow to prevent a rise in temperature. The completion of the diazotization can be checked with starch-iodide paper (a positive test, turning blue-black, indicates the presence of excess nitrous acid). The resulting diazonium salt solution should be used immediately in the next step.[7]
B. Reduction to Hydrazine
-
Reducing Agent Preparation: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.
-
Reduction Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold, stirring tin(II) chloride solution. A precipitate, the hydrochloride salt of the target hydrazine, should form.
-
Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the complete reduction and precipitation of the product.
C. Isolation and Purification
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove any residual tin salts and acid.
-
Drying: Dry the product under vacuum to obtain 2-(4-hydrazinylphenyl)-N-methylethanesulfonamide, likely as its hydrochloride salt.
-
Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.[6]
Causality and Insights:
-
Diazotization occurs through the reaction of the primary amine with the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid.[7] The low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures.[8]
-
Tin(II) chloride reduces the diazonium salt to the corresponding hydrazine. The product often precipitates from the highly acidic reaction mixture as its hydrochloride salt, which aids in its isolation.[9]
-
Performing the reaction in a "one-pot" manner, where the diazonium salt is not isolated, is standard practice due to the instability of this intermediate.
Characterization of the Final Product
The identity and purity of the synthesized 2-(4-hydrazinylphenyl)-N-methylethanesulfonamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons (typically in the δ 7.0-7.5 ppm range), the ethanesulfonamide methylene protons, the N-methyl group (a singlet or doublet depending on coupling, likely around δ 2.8-3.2 ppm), and the hydrazine protons (-NHNH₂), which may be broad and exchangeable.[6]
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the methylene carbons of the ethyl chain, and the N-methyl carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for the compound's molecular formula.
-
Infrared (IR) Spectroscopy: Key vibrational bands for the N-H stretches of the hydrazine and sulfonamide groups, S=O stretches of the sulfonamide, and aromatic C-H and C=C stretches should be identifiable.
-
Melting Point: A sharp melting point for the crystalline product is indicative of high purity.
Safety and Handling Precautions
General:
-
All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens.[10][11] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.[12][13]
-
Sodium Nitrite: A strong oxidizer and is toxic if swallowed.[14][15] Avoid contact with combustible materials.
-
Tin(II) Chloride: Corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed.[16][17]
-
Concentrated Acids and Bases: Highly corrosive. Handle with appropriate care to avoid severe burns.
-
Organic Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care, avoiding inhalation of vapors.
Waste Disposal:
-
All chemical waste should be disposed of according to institutional and local environmental regulations. Avoid mixing incompatible waste streams.
References
-
Science of Synthesis. (n.d.). Product Class 34: Arylhydrazines. Thieme. Retrieved from [Link]
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-
New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Barbe, G., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
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MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. Retrieved from [Link]
-
ResearchGate. (2025). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines. Retrieved from [Link]
- US4874847A. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
-
JSciMed Central. (2016). Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Does this reduction mechanism of an diazonium via stannic chloride sense?. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Hydrazine Toxicology. Retrieved from [Link]
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Chemtrade Logistics. (n.d.). Sodium Nitrite Solution, Technical - Safety Data Sheet. Retrieved from [Link]
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-
Molbase. (n.d.). Synthesis of N-[[4-[2-(5-hydroxypentylidene)hydrazinyl]phenyl]methyl]methanesulfonamide. Retrieved from [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]
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University of Groningen. (1980). Reduction of Aldehydes and Ketones by Sodium Dithionite. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. Retrieved from [Link]
-
MDPI. (n.d.). Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-methyl-4-nitrophenyl)phthalimide. Retrieved from [Link]
-
Gauth. (n.d.). Solved: B) Proteins 5 When ethanoyl chloride reacts with methylamine, an amide is formed. What is [Chemistry]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
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Application Notes and Protocols for the Structural Elucidation of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide via ¹H and ¹³C NMR Spectroscopy
Introduction
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is a key chemical intermediate, often utilized in the synthesis of various pharmaceutical compounds[1]. Accurate structural verification and purity assessment are paramount in drug development and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a comprehensive, in-depth protocol for the acquisition and detailed analysis of ¹H and ¹³C NMR spectra for the title compound. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible analysis suitable for researchers in synthetic chemistry and drug discovery.
Molecular Structure and Spectroscopic Assignment Framework
A thorough NMR analysis begins with a clear understanding of the molecule's topology. The structure of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide contains several distinct proton and carbon environments, each expected to produce a unique signal in the NMR spectrum. For clarity throughout this guide, the protons and carbons are systematically labeled as shown below.
Caption: Recommended workflow for NMR analysis.
Materials and Equipment
-
Analyte: 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
NMR Tubes: 5 mm high-precision tubes (e.g., Wilmad 535-PP or equivalent)
-
Equipment: Analytical balance, vortex mixer, Pasteur pipettes, NMR spectrometer (e.g., 400 MHz or higher)
Rationale for Solvent Selection
The choice of a deuterated solvent is critical for successful NMR analysis.[2] DMSO-d₆ is the recommended solvent for this compound for three primary reasons:
-
Solubility: Its high polarity is well-suited for dissolving the polar sulfonamide and hydrazine moieties.
-
Chemical Shift Range: Its residual proton signal appears at ~2.50 ppm, a region typically free of signals from the analyte.
-
Observation of Labile Protons: Unlike protic solvents (like D₂O or CD₃OD), DMSO-d₆ is aprotic and forms hydrogen bonds with N-H protons. This slows down the rate of chemical exchange, resulting in the observation of sharper, more distinct signals for the -NH and -NH₂ protons, which are otherwise often broadened or unobserved.[3][4]
Step-by-Step Sample Preparation
-
Cleaning: Ensure the NMR tube is meticulously clean and dry to prevent contamination. A standard cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[5]
-
Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry vial. A concentration in this range provides an excellent signal-to-noise ratio for both ¹H and ¹³C experiments without significant viscosity-induced line broadening.[6]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. This volume ensures a sufficient column height in a standard 5 mm NMR tube for optimal instrument shimming.
-
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a clear, homogeneous solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any solid particles.
NMR Data Acquisition Parameters
The following are suggested starting parameters for a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 16 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Number of Scans (NS): 1024-2048 (or more, depending on concentration)
-
Relaxation Delay (D1): 2.0 seconds
-
Spectral Width (SW): 240 ppm
-
Part II: Spectral Interpretation and Analysis
The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from structurally related compounds.
Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The proton spectrum is expected to show signals in four distinct regions: aromatic, aliphatic, N-methyl, and labile N-H.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Commentary |
| Hh, Hi₂ (Labile) | 4.0 - 8.0 (Broad) | Singlet (br) | 3H | Hydrazine (-NHNH₂) protons. Their chemical shift is highly variable due to concentration, temperature, and water content.[7][8] A D₂O exchange experiment will cause these signals to disappear, confirming their assignment.[9] |
| Hc, Hd (Aromatic) | 7.0 - 7.3 | Doublet (d) | 2H | Protons ortho to the ethanesulfonamide group. They are expected to be a doublet due to coupling with Hb/Ha. Aromatic protons typically resonate between 6.0-9.0 ppm.[10] |
| Ha, Hb (Aromatic) | 6.7 - 6.9 | Doublet (d) | 2H | Protons ortho to the hydrazine group. The electron-donating nature of the hydrazine group will shield these protons, shifting them upfield relative to Hc/Hd.[11] |
| Hf (Labile) | ~7.0 (Broad) | Triplet (t) or Broad | 1H | Sulfonamide (-SO₂NH-) proton. Its signal may be broad due to quadrupolar coupling with the adjacent ¹⁴N and exchange. It should couple to the adjacent N-methyl protons, but this is often not resolved. |
| Hₑ (Aliphatic) | 3.1 - 3.3 | Triplet (t) | 2H | Methylene protons (-CH₂-S) adjacent to the sulfur atom. The strong deshielding from the sulfone group shifts this signal downfield. |
| -CH₂-Ar | 2.9 - 3.1 | Triplet (t) | 2H | Methylene protons (-CH₂-Ar) adjacent to the aromatic ring. |
| Hg (N-Methyl) | 2.6 - 2.8 | Singlet (s) or Doublet (d) | 3H | The N-methyl group protons. Expected to be a singlet. If coupling to the sulfonamide N-H proton (Hf) is observed, it will appear as a doublet. |
Note: The two methylene groups of the ethanesulfonamide chain (labeled C7 and its neighbor attached to the ring in the diagram) will appear as two distinct triplets, forming an A₂B₂ or more complex AA'BB' system.
Predicted ¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum will show distinct signals for each unique carbon environment. Aromatic carbons typically appear in the 110-150 ppm range.[12][13]
| Carbon Label | Predicted δ (ppm) | Rationale and Commentary |
| C4 (Ar-C-N) | 145 - 150 | Aromatic carbon attached to the hydrazine nitrogen. This is the most downfield aromatic signal due to the direct attachment of the electronegative nitrogen. Based on data for phenylhydrazine, this is expected around 148 ppm.[14] |
| C1 (Ar-C-C) | 135 - 140 | Aromatic carbon bearing the ethanesulfonamide side chain. This is a quaternary carbon and will likely have a lower intensity. |
| C2, C6 (Ar-CH) | 129 - 132 | Aromatic carbons ortho to the side chain. |
| C3, C5 (Ar-CH) | 112 - 116 | Aromatic carbons ortho to the hydrazine group. Shielded by the electron-donating effect of the hydrazine moiety. |
| -CH₂-S | 50 - 55 | Aliphatic carbon adjacent to the highly electronegative sulfone group. |
| -CH₂-Ar | 35 - 40 | Aliphatic carbon attached to the aromatic ring. |
| C8 (N-CH₃) | 28 - 33 | N-methyl carbon. Typical range for N-methyl groups on sulfonamides. |
Part III: Data Validation and Best Practices
1. D₂O Exchange for Labile Proton Confirmation To unequivocally identify the N-H proton signals (Hh, Hi₂, Hf), a D₂O exchange experiment is essential.
-
Protocol: After acquiring the initial ¹H NMR spectrum in DMSO-d₆, remove the tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample, cap, and invert several times to mix. Re-acquire the ¹H NMR spectrum.
-
Expected Result: The signals corresponding to the exchangeable N-H protons will significantly decrease in intensity or disappear entirely, while a new HOD signal will appear (typically around 3.3-4.0 ppm in DMSO-d₆).[9]
2. Identifying Common Impurities Be aware of common impurities that may be present in the spectrum.
-
Water (H₂O): Appears as a broad singlet around 3.33 ppm in DMSO-d₆.
-
Acetone: A sharp singlet at 2.09 ppm, often from cleaning glassware.
-
Grease: Broad signals typically found between 0.8 and 1.3 ppm from improper handling or contaminated glassware.
Conclusion
This application guide provides a robust and scientifically grounded framework for the complete ¹H and ¹³C NMR analysis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide. By employing the detailed protocols for sample preparation in DMSO-d₆ and leveraging the predictive spectral analysis presented, researchers can confidently verify the structure and purity of this important synthetic intermediate. The emphasis on understanding the rationale behind experimental choices, such as solvent selection and validation experiments like D₂O exchange, empowers scientists to not only replicate this analysis but also to adapt these principles to the characterization of other complex organic molecules.
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Perjési, P., & Gergely, A. (2000). ¹H and¹³C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. Available at: [Link]
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Moratal, J. M., et al. (1992). ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43. Available at: [Link]
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Application Notes and Protocols for Assessing Antimicrobial Efficacy Against Bacterial Strains
A Foundational Guide for Researchers, Scientists, and Drug Development Professionals
In the critical landscape of antimicrobial discovery and development, rigorous and reproducible assessment of a compound's efficacy against bacterial strains is paramount. This guide provides a detailed framework for conducting fundamental antimicrobial susceptibility testing (AST), moving beyond mere procedural steps to elucidate the underlying scientific principles and rationale. By understanding the "why" behind each step, researchers can ensure the generation of high-quality, reliable data, forming a self-validating system for the evaluation of novel antimicrobial candidates.
This document is structured to provide a comprehensive overview, from foundational concepts to detailed experimental protocols and data interpretation. We will explore the core methodologies of broth microdilution, disk diffusion, and time-kill kinetics, emphasizing the interconnectedness of quality control, experimental design, and meaningful data analysis.
The Cornerstone of Antimicrobial Efficacy Testing: Core Principles
Before delving into specific protocols, it is essential to grasp the fundamental concepts that underpin all antimicrobial susceptibility testing. These principles ensure that the in vitro data generated is a reliable predictor of potential in vivo efficacy.[1][2]
Bacteriostatic vs. Bactericidal Activity: A Critical Distinction
Antimicrobial agents are broadly categorized based on their effect on bacterial growth:
-
Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them.[3] This gives the host's immune system an opportunity to clear the infection.[4]
-
Bactericidal agents actively kill bacteria, leading to a reduction in the total number of viable organisms.[3][4]
The choice between developing a bacteriostatic or bactericidal drug depends on the target indication, the pathogen, and the immune status of the patient population.[5]
The Minimum Inhibitory Concentration (MIC): A Quantitative Measure of Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] It is a fundamental parameter in antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[6] A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, suggesting greater efficacy.[7]
The Role of Authoritative Guidelines: CLSI and EUCAST
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are international organizations that provide standardized methods and interpretive criteria for antimicrobial susceptibility testing.[8][9] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and comparability of results across different laboratories.[1] This guide will reference and align with the principles outlined in CLSI and EUCAST documents.
The Workflow of Antimicrobial Susceptibility Testing: A Self-Validating System
A robust AST protocol is not merely a sequence of steps but a self-validating system designed to minimize variability and ensure the accuracy of the results. This is achieved through a multi-faceted approach encompassing standardized inoculum preparation, rigorous quality control, and precise execution of the chosen assay.
Figure 1: A generalized workflow for antimicrobial susceptibility testing, highlighting the key stages from preparation to data analysis.
The Critical First Step: Standardized Inoculum Preparation
The density of the bacterial inoculum is a critical variable that can significantly impact the results of susceptibility testing.[10][11] An inoculum that is too dense can lead to falsely high MIC values, while an overly dilute inoculum can result in falsely low MICs.[12]
Causality: A higher density of bacteria requires a greater concentration of the antimicrobial agent to achieve an inhibitory effect. Conversely, a lower bacterial density is more easily inhibited.
Protocol for Standardized Inoculum Preparation (Direct Colony Suspension Method):
-
Colony Selection: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphotype using a sterile loop or swab.[8]
-
Suspension: Transfer the selected colonies into a tube containing a suitable broth (e.g., Mueller-Hinton Broth) or sterile saline.
-
Turbidity Adjustment: Vortex the suspension thoroughly to create a uniform turbidity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[13] This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Final Dilution (for Broth Microdilution and Time-Kill Assays): Further dilute the standardized suspension in the appropriate test medium to achieve the desired final inoculum concentration for the specific assay. For broth microdilution, the final concentration in the wells should be approximately 5 x 10⁵ CFU/mL.
Ensuring Accuracy and Reproducibility: The Role of Quality Control
Quality control (QC) is the cornerstone of a self-validating AST system. It involves the routine testing of well-characterized reference strains with known susceptibility profiles to ensure that the test is performing as expected.[14][15]
Causality: By testing a strain with a known, predictable response to a set of antimicrobial agents, any deviation in the results can be attributed to a problem with the test system (e.g., media, reagents, incubation conditions) rather than the test compound itself.
Selection of Quality Control Strains:
QC strains are selected based on their stable and well-defined susceptibility patterns to a range of antimicrobial agents.[16] Commonly used QC strains include:
| QC Strain | Gram Stain | Key Characteristics |
| Escherichia coli ATCC® 25922™ | Gram-negative | A widely used, susceptible control strain. |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | A susceptible control strain for testing against gram-positive organisms. |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | A control strain for testing anti-pseudomonal agents. |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive | A control for testing against enterococci. |
Implementation of Quality Control:
-
QC testing should be performed each time a new batch of media or reagents is used.[3]
-
For routine testing, QC should be performed daily or as specified by the laboratory's standard operating procedures.[3]
-
The results of QC testing (e.g., MIC values or zone diameters) must fall within the acceptable ranges published by CLSI or EUCAST.[17] If QC results are out of range, patient test results should not be reported, and the cause of the discrepancy must be investigated.[15]
Core Methodologies for Antimicrobial Efficacy Assessment
This section provides detailed protocols for three of the most widely used methods for assessing antimicrobial efficacy: broth microdilution, disk diffusion, and time-kill kinetics.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[6] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Causality: By exposing the bacteria to a range of concentrations, the lowest concentration that inhibits growth can be precisely determined.
Figure 2: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol for Broth Microdilution:
-
Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate. The final volume in each well after inoculation is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described in section 2.1. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]
Troubleshooting Common Issues in Broth Microdilution:
| Issue | Potential Cause(s) | Corrective Action(s) |
| Growth in sterility control well | Contamination of media or reagents. | Discard the plate and repeat the assay with fresh, sterile materials. |
| No growth in growth control well | Inoculum was not viable; error in inoculum preparation. | Repeat the assay, ensuring proper inoculum preparation and viability. |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Inaccurate pipetting; contamination.[12] | Review pipetting technique; ensure aseptic technique to prevent cross-contamination.[12] |
| MICs are consistently higher or lower than expected for QC strains | Inoculum density is incorrect; media composition is suboptimal; incubation conditions are incorrect.[12] | Verify the accuracy of the 0.5 McFarland standard; check the pH and cation concentration of the media; ensure the incubator is at the correct temperature.[12] |
Disk Diffusion (Kirby-Bauer) Method: A Qualitative Assessment of Susceptibility
The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterial isolate to a panel of antimicrobial agents.[13] It involves placing paper disks impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with the test organism.[13]
Causality: As the antimicrobial agent diffuses from the disk into the agar, it creates a concentration gradient. If the organism is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is inversely proportional to the MIC.
Figure 3: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
Protocol for Disk Diffusion:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in section 2.1.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube.[8] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[8]
-
Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the agar. Ensure that the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition to the nearest millimeter.[13] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive charts provided by CLSI or EUCAST.
Troubleshooting Common Issues in Disk Diffusion:
| Issue | Potential Cause(s) | Corrective Action(s) |
| Zones are too large or too small for QC strains | Inoculum is too light or too heavy; agar depth is incorrect; antimicrobial disks have lost potency. | Verify inoculum density; ensure proper agar depth (4 mm); check the expiration date and storage conditions of the disks. |
| Individual colonies within the zone of inhibition | The culture is contaminated or contains a resistant subpopulation. | Check the purity of the culture; if pure, the colonies within the zone may indicate resistance and should be further investigated. |
| Fuzzy or indistinct zone edges | The organism is swarming (e.g., Proteus spp.); the wrong medium was used. | For swarming organisms, the inner zone of inhibition should be read; ensure the use of Mueller-Hinton agar. |
Time-Kill Kinetics Assay: Assessing the Rate of Bacterial Killing
The time-kill kinetics assay provides dynamic information about the antimicrobial activity of a compound over time.[18] It is used to determine whether an agent is bactericidal or bacteriostatic and to assess the concentration-dependent or time-dependent nature of its activity.[19]
Causality: By measuring the number of viable bacteria at different time points after exposure to the antimicrobial agent, the rate and extent of bacterial killing can be determined.
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Application Notes and Protocols for the Safe Handling and Storage of Air-Sensitive Hydrazine Compounds
Abstract
Hydrazine and its derivatives are a class of compounds with significant utility in pharmaceutical and chemical synthesis, owing to their unique reactivity as powerful reducing agents and versatile building blocks.[1] However, their inherent air-sensitivity, coupled with significant toxicity and potential for explosive decomposition, necessitates the implementation of rigorous and well-defined handling and storage protocols.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of air-sensitive hydrazine compounds. It outlines the fundamental principles of their reactivity, details engineering controls and personal protective equipment, and provides step-by-step protocols for their manipulation under inert atmospheres. Furthermore, this guide addresses long-term storage solutions and emergency procedures to mitigate risks associated with accidental spills or exposure.
The Chemical Landscape of Hydrazine Air-Sensitivity
Hydrazine (N₂H₄) and its organic derivatives are characterized by the presence of a nitrogen-nitrogen single bond and lone pairs of electrons on the nitrogen atoms. This electronic configuration renders them susceptible to oxidation by atmospheric oxygen, a process known as autoxidation.[4] This reaction can be catalyzed by metal ions and proceeds through a radical chain mechanism, leading to the formation of various oxidation products, including diazene (N₂H₂), nitrogen gas, and water.[5] In some instances, hydrogen peroxide can be an intermediate product.[4] The exothermic nature of this oxidation can, under certain conditions, lead to a runaway reaction, posing a significant fire and explosion hazard.[6]
Moreover, many hydrazine compounds are hygroscopic and can react with moisture.[6] Therefore, the exclusion of both oxygen and water is paramount for maintaining the integrity and safety of these reagents.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy for handling hydrazine compounds relies on a combination of engineering controls to isolate the material and personal protective equipment (PPE) to protect the researcher.
Engineering Controls
All manipulations of air-sensitive hydrazine compounds must be conducted within a certified chemical fume hood to ensure adequate ventilation and capture of any fugitive vapors.[2][7] For operations requiring a strictly inert atmosphere, the use of a glovebox or a Schlenk line is mandatory.[8][9]
-
Glovebox: Provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen), offering the highest level of protection for both the compound and the user.[8]
-
Schlenk Line: A vacuum/inert gas manifold that allows for the manipulation of air-sensitive compounds in specialized glassware. This technique is suitable for smaller-scale reactions and transfers.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is non-negotiable when working with hydrazine compounds.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart.[2][5] | Provides a barrier against dermal absorption, which is a significant route of exposure.[2] |
| Eye Protection | Tightly fitting safety goggles and a face shield are mandatory.[5][7] | Protects against splashes and vapors that can cause severe eye irritation and damage.[7] |
| Body Protection | A flame-resistant lab coat should be worn over full-length pants and closed-toe shoes.[2][5] | Protects the skin from contact and offers a layer of protection in case of a fire.[2] |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) should be available for emergency situations. Cartridge respirators are not suitable for hydrazine.[10] | Hydrazine vapors are highly toxic upon inhalation, and an SCBA provides the highest level of respiratory protection.[10] |
Protocols for Handling Air-Sensitive Hydrazine Compounds
The following protocols provide a generalized framework for the safe handling of air-sensitive hydrazines. Specific procedures should be adapted based on the scale of the reaction and the specific properties of the hydrazine derivative being used.
Protocol 1: Transfer of Anhydrous Hydrazine using a Schlenk Line
This protocol describes the transfer of anhydrous hydrazine from a commercial Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Anhydrous hydrazine in a Sure/Seal™ bottle
-
Dry, oven-baked Schlenk flask with a magnetic stir bar
-
Schlenk line with a dual vacuum/inert gas manifold
-
Dry, gas-tight syringe with a long needle
-
Septa
-
Cannula (double-tipped needle)
Procedure:
-
Preparation: Ensure the Schlenk line is operating correctly with a positive pressure of inert gas (argon or nitrogen). The reaction flask should be flame-dried under vacuum and backfilled with inert gas three times to remove any adsorbed moisture and air.[11]
-
Inerting the Syringe: Purge the syringe with inert gas by drawing and expelling the gas from the manifold at least three times.[12]
-
Transfer: a. Carefully remove the protective cap from the Sure/Seal™ bottle to expose the septum. b. Puncture the septum of the hydrazine bottle with the purged syringe needle. c. Insert a second needle connected to the inert gas line through the septum to provide positive pressure. d. Slowly withdraw the desired volume of hydrazine into the syringe. e. Withdraw the syringe from the hydrazine bottle and immediately insert it into the septum of the prepared Schlenk flask. f. Slowly add the hydrazine to the reaction flask.
-
Cleaning: Quench any residual hydrazine in the syringe by drawing up a quenching solution (see Section 5.2) before cleaning.
Workflow for Transferring Anhydrous Hydrazine via Schlenk Line
A schematic outlining the key steps for the safe transfer of anhydrous hydrazine using a Schlenk line.
Protocol 2: Handling Hydrazine Derivatives in a Glovebox
The glovebox provides a more controlled environment for handling larger quantities or for more complex manipulations.
Procedure:
-
Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm). All glassware and equipment should be brought into the glovebox through the antechamber, which must be purged and refilled with inert gas at least three times.[8]
-
Manipulation: Once inside the glovebox, all transfers and reactions can be performed as one would on a standard laboratory bench.
-
Storage: Store hydrazine compounds in tightly sealed containers within the glovebox.[5]
-
Exiting the Glovebox: All waste materials, including empty containers and contaminated wipes, should be placed in a sealed container before being removed from the glovebox through the antechamber.
Storage and Stability of Hydrazine Compounds
Proper storage is crucial to maintain the purity and safety of hydrazine compounds.
-
Atmosphere: Store under a positive pressure of an inert gas, such as argon or nitrogen.[5][13] Nitrogen blanketing is a common practice.[10]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or direct sunlight.[5][6]
-
Containment: Use secondary containment (e.g., a tray or tub) for all stored hydrazine containers.[5]
-
Labeling: All containers must be clearly labeled with the identity of the compound and appropriate hazard warnings, including "Carcinogen," "Corrosive," and "Flammable."[2][5]
Material Compatibility
The choice of storage container material is critical to prevent decomposition of the hydrazine and contamination.
| Compatible Materials | Incompatible Materials |
| 304L and 347 Stainless Steel (low molybdenum)[13][14] | Oxidizing agents (perchlorates, peroxides, etc.)[10][15] |
| High-Density Polyethylene (HDPE)[13] | Acids (reacts violently)[5][15] |
| Glass (for short-term storage)[13][16] | Many metals and metal oxides (catalyze decomposition)[10][15] |
| Titanium alloys (e.g., Ti6Al4V)[14] | Porous materials (wood, cloth, earth - can lead to spontaneous ignition)[15][16] |
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is critical in the event of a hydrazine-related incident.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Give large quantities of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill and Waste Neutralization
Small spills can be neutralized, while large spills require evacuation and professional emergency response.[2]
Quenching Agents:
-
Dilute Hypochlorite Solution: A 5% aqueous solution of sodium hypochlorite or calcium hypochlorite can be used to neutralize dilute hydrazine solutions (<5%).[10][13] The reaction produces nitrogen gas, water, and sodium chloride.[13] This reaction can be exothermic, so it should be performed slowly with cooling.
-
Dilute Hydrogen Peroxide: A dilute solution of hydrogen peroxide can also be used as an oxidizing agent to neutralize hydrazine.[10]
Spill Neutralization Protocol (for small spills):
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure maximum ventilation.[5]
-
Containment: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Neutralization: Slowly add a dilute quenching agent to the contained spill. Be aware of potential heat generation.
-
Disposal: The neutralized mixture should be collected in a suitable container and disposed of as hazardous waste according to institutional guidelines.
Decision Tree for Hydrazine Spill Response
A decision-making flowchart for responding to a hydrazine spill, differentiating between small and large spills.
Conclusion
The successful and safe use of air-sensitive hydrazine compounds in a research and development setting is contingent upon a thorough understanding of their inherent hazards and the strict adherence to established safety protocols. By implementing a multi-layered approach that includes robust engineering controls, appropriate personal protective equipment, and well-rehearsed handling and emergency procedures, researchers can effectively mitigate the risks associated with these valuable yet hazardous reagents. Continuous training and a vigilant safety culture are the cornerstones of a safe laboratory environment for working with hydrazine and its derivatives.
References
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University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Schmidt, E. W. (1986). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]
-
Public Health England. (2019). Hydrazine - Incident management. GOV.UK. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Wikipedia. (2023, December 27). Air-free technique. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Audrieth, L. F., & Ogg, B. A. (1951). The Autoxidation of Hydrazine. ProQuest. Retrieved from [Link]
-
Toth, L. (1975). Determination of Long Term Compatibility of Hydrazine with Selected Materials of Construction. Design Criteria and Guidance. Defense Technical Information Center. Retrieved from [Link]
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Application Notes and Protocols for Cell Viability Assays of Sulfonamide Compounds
Introduction: Navigating Cytotoxicity Screening for Sulfonamide-Based Drug Candidates
In the landscape of drug discovery and development, the accurate assessment of a compound's effect on cell viability is a critical early step. For researchers investigating novel sulfonamide-based therapeutics, selecting and validating the appropriate cytotoxicity assay is paramount to generating reliable and meaningful data. Sulfonamides, a class of compounds containing the R-S(=O)₂-NR'R'' functional group, are present in a wide array of clinically important drugs[1]. Their evaluation for anticancer, antimicrobial, and other therapeutic activities often relies on common in vitro cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and PrestoBlue® (a resazurin-based reagent) assays.[2][3]
However, the core chemistry of these assays, which relies on the metabolic reduction of a chromogenic or fluorogenic substrate, presents a potential for direct chemical interference by the test compounds themselves.[4] This is particularly relevant for compounds with inherent reducing or oxidizing properties. Given that the biological and chemical activities of sulfonamides can be influenced by their redox potentials, it is crucial for researchers to approach viability testing with a robust, self-validating experimental design.[5]
This comprehensive guide provides detailed application notes and protocols for utilizing MTT and PrestoBlue® assays for the evaluation of sulfonamide compounds. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to mitigate potential artifacts and ensure the scientific integrity of their findings. We will delve into the mechanistic basis of each assay, explain the causality behind critical protocol steps, and provide methodologies for validating results when screening sulfonamide libraries.
The Principle of Redox-Based Viability Assays: A Double-Edged Sword
Both MTT and PrestoBlue® assays function by measuring the metabolic activity of live cells, which serves as a proxy for cell viability.[6][7] Metabolically active cells maintain a reducing intracellular environment, primarily through the production of NADH and NADPH by dehydrogenases.[8] It is this reducing potential that these assays harness.
MTT Assay: The Classic Colorimetric Method
The MTT assay is predicated on the ability of mitochondrial and cytosolic dehydrogenases in living cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of metabolically active (and therefore viable) cells.[9]
PrestoBlue® (Resazurin) Assay: A Fluorescent Alternative
The PrestoBlue® assay utilizes resazurin, a blue and virtually non-fluorescent cell-permeable dye.[10] In the reducing environment of viable cells, resazurin is converted to the highly fluorescent, pink-colored resorufin.[7] The intensity of the fluorescent signal is directly proportional to the number of living cells.[10] This assay offers the advantages of being a homogeneous "add-and-read" procedure and generally exhibiting higher sensitivity than the MTT assay.[10][11]
Potential for Interference by Sulfonamide Compounds
The reliance of these assays on a redox reaction is also their primary vulnerability. Test compounds that can directly reduce MTT or resazurin, independent of cellular metabolic activity, can lead to a false positive signal, masking true cytotoxicity.[4] Conversely, compounds that oxidize the reduced formazan or resorufin can lead to a false negative signal.
While many studies have successfully employed the MTT assay to screen sulfonamide derivatives for cytotoxicity, the potential for chemical interference must not be overlooked.[2] The diverse chemical space of sulfonamide derivatives means that their redox properties can vary significantly.[5] Therefore, a critical component of any screening campaign is to incorporate controls that can identify and account for such off-target effects.
Experimental Workflow and Controls
A well-designed experiment for assessing the cytotoxicity of sulfonamides should be structured to not only measure the biological effect but also to rule out potential chemical artifacts.
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.
The Criticality of Controls
-
Vehicle Control: This is essential to ensure that the solvent used to dissolve the sulfonamides (e.g., DMSO) does not have a cytotoxic effect at the concentrations used.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) is used to confirm that the assay system is responsive to cytotoxic effects.
-
Compound-Only Control (No Cells): This is the most crucial control for sulfonamide testing. By incubating the sulfonamide compounds with the assay reagent in the absence of cells, you can directly measure any chemical reduction of MTT or resazurin by the compound itself. A significant signal in these wells indicates interference.
-
Media-Only Control (Blank): This control, containing only cell culture medium and the assay reagent, provides the baseline absorbance or fluorescence for background subtraction.
Detailed Protocols
Protocol 1: MTT Assay for Sulfonamide Cytotoxicity
This protocol is a robust starting point and should be optimized for specific cell lines and experimental conditions.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Sulfonamide compounds
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-15,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of your sulfonamide compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the appropriate wells.
-
Include vehicle control wells and positive control wells.
-
Set up "Compound-Only" control wells on a separate plate or in designated wells of the same plate, containing 100 µL of the compound dilutions in medium but no cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (including "Compound-Only" and "Media-Only" controls).[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Protocol 2: PrestoBlue® (Resazurin) Assay for Sulfonamide Cytotoxicity
This protocol offers a faster, more sensitive, and homogeneous alternative to the MTT assay.
Materials:
-
96-well opaque-walled tissue culture plates (to minimize background fluorescence)
-
Cell line of interest
-
Complete cell culture medium
-
Sulfonamide compounds
-
Vehicle (e.g., sterile DMSO)
-
PrestoBlue® Cell Viability Reagent
-
Multi-channel pipette
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2), ensuring the use of opaque-walled plates.
-
-
PrestoBlue® Addition and Incubation:
-
After the treatment period, add 10 µL of PrestoBlue® reagent directly to each well (final volume 110 µL).
-
Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light. Incubation time should be optimized for your cell line.
-
-
Data Acquisition:
-
Measure fluorescence using a microplate reader with excitation set at approximately 560 nm and emission at approximately 590 nm.[10]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/fluorescence of the "Media-Only" control wells from all other readings.
-
Check for Interference: Analyze the data from the "Compound-Only" control wells. If there is a significant signal in these wells, it indicates direct reduction of the assay reagent by your sulfonamide compound. This interference must be accounted for. One approach is to subtract the signal from the "Compound-Only" wells from the corresponding treated cell wells. However, this assumes the interference is additive and not synergistic with cellular activity. If significant interference is observed, consider using an alternative viability assay that does not rely on redox chemistry (e.g., a protein-based assay like Sulforhodamine B (SRB) or an ATP-based assay).
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance/Fluorescence of Treated Cells) / (Absorbance/Fluorescence of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀ Values:
-
Plot percent viability against the log of the sulfonamide concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation and Key Parameters
For clear and comparative analysis of results, the following tables summarize key experimental parameters.
Table 1: Key Parameters for MTT and PrestoBlue® Assays
| Parameter | MTT Assay | PrestoBlue® Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Enzymatic reduction of resazurin |
| Product | Insoluble purple formazan | Soluble fluorescent resorufin |
| Detection | Absorbance (~570 nm) | Fluorescence (Ex: ~560 nm, Em: ~590 nm) |
| Assay Steps | Multi-step (reagent addition, incubation, solubilization) | Homogeneous (add-and-read) |
| Incubation Time | 2-4 hours | 10 minutes - 2 hours |
| Sensitivity | Good | High |
| Potential Interference | Reducing agents, colored compounds | Reducing agents, fluorescent compounds |
Table 2: Recommended Controls for Sulfonamide Screening
| Control | Purpose | Expected Outcome |
| Vehicle Control | Assess solvent toxicity | High viability (~100%) |
| Positive Control | Confirm assay responsiveness | Low viability |
| Compound-Only | Detect direct reagent reduction | Signal should be at or near background |
| Media-Only (Blank) | Background subtraction | Lowest signal |
Visualizing the Biochemical Pathways
The following diagrams illustrate the core mechanisms of the MTT and PrestoBlue® assays.
Caption: The biochemical reduction of MTT to formazan in viable cells.
Caption: The biochemical reduction of Resazurin to Resorufin in viable cells.
Conclusion and Best Practices
When assessing the cytotoxic potential of sulfonamide compounds, the choice of a cell viability assay must be accompanied by a thorough understanding of its underlying chemistry and potential for interference. Both MTT and PrestoBlue® are powerful tools, but their reliability hinges on the implementation of a self-validating experimental design.
Key Takeaways for Researchers:
-
Always Include Compound-Only Controls: This is non-negotiable when screening compounds with unknown or suspected redox activity.
-
Optimize for Your System: Cell density, reagent concentration, and incubation times should be optimized for each cell line to ensure the assay is performed within its linear range.
-
Consider Orthogonal Assays: If significant interference is detected, cross-validation with an assay that has a different mechanism of action (e.g., SRB for total protein or an ATP-based assay for energy metabolism) is strongly recommended to confirm your findings.
-
Maintain Consistency: Use the same source and lot of reagents, and consistent incubation times and conditions to minimize variability.
By adhering to these principles and protocols, researchers can confidently screen sulfonamide libraries, generating high-quality, reproducible data that will accelerate the journey from hit identification to lead optimization.
References
-
Assay Guidance Manual. (2016). Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203. [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]
-
Lopes, C., et al. (2024). Theoretical Evaluation of Fluorinated Resazurin Derivatives for In Vivo Applications. Molecules, 29(7), 1507. [Link]
-
MTT Assay Protocol. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]
-
CellBioEd. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. [Link]
-
Asadi, M., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 787–793. [Link]
-
Domínguez-Berzosa, C., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6649–6661. [Link]
-
Tacić, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 85(1), 1-22. [Link]
-
Amini, S. M., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 23(22), 14033. [Link]
-
ACS Publications. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. [Link]
-
Niedzielska, E., et al. (2016). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Folia Histochemica et Cytobiologica, 54(2), 89-97. [Link]
-
Wang, Y., et al. (2025). Redox potentials of sulfonamide antibiotics mediating the electron transfer process in single-atom Cu catalyst/peroxymonosulfate system. Journal of Hazardous Materials, 485, 131589. [Link]
-
ResearchGate. (2015). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. [Link]
-
Al-Ostath, S., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1403. [Link]
-
Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
-
Frontiers in Microbiology. (2020). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. [Link]
-
Domainex. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. [Link]
-
National Institutes of Health. (2016). Sulfonamido tripods: tuning redox potentials via ligand modifications. [Link]
-
RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]
-
PubMed. (2014). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable intermediate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory, providing not just procedural steps but the underlying chemical principles to empower your synthetic strategy.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide?
A1: There are two predominant and well-established methodologies for the synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide. The choice between them often depends on the available starting materials, scale, and desired purity profile.
-
Route A: Diazotization and Reduction. This is the most common and widely documented method for preparing arylhydrazines.[1][2] It commences with the corresponding aniline, 2-(4-Aminophenyl)-N-methylethanesulfonamide, which is converted to a diazonium salt. This highly reactive intermediate is then immediately reduced to the target hydrazine.[1]
-
Route B: Nucleophilic Aromatic Substitution (SNAr). This approach involves the direct displacement of a suitable leaving group, typically a halide (e.g., chlorine), from the aromatic ring by hydrazine. The starting material for this route would be 2-(4-Chlorophenyl)-N-methylethanesulfonamide.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Scenario 1: Low Yield in the Diazotization-Reduction Pathway
Q2: I am experiencing significantly lower than expected yields (<50%) when synthesizing 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide via the diazotization-reduction route. What are the likely causes and how can I improve the yield?
A2: Low yields in this two-step process can often be attributed to several critical parameters. Let's break down the potential issues and their remedies.
A. Instability of the Diazonium Salt:
The diazonium salt intermediate is notoriously unstable and prone to decomposition, which is a primary source of yield loss.[1]
-
Causality: The N≡N triple bond in the diazonium group is highly susceptible to nucleophilic attack (e.g., by water) and can readily dediazoniate (release N₂ gas) to form undesired phenolic byproducts, especially at elevated temperatures.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: It is imperative to maintain the reaction temperature between 0-5°C throughout the diazotization step.[1][3] Use of an ice-salt bath is highly recommended for consistent temperature management.
-
Immediate Consumption: The diazonium salt should be used in the subsequent reduction step without delay.[1] Avoid storing the intermediate.
-
B. Inefficient Reduction:
The choice and handling of the reducing agent are critical for a successful conversion of the diazonium salt to the hydrazine.
-
Causality: Incomplete reduction will leave unreacted diazonium salt, which can then decompose or participate in side reactions, such as azo-coupling.
-
Troubleshooting & Optimization:
-
Stannous Chloride (SnCl₂): This is a common and effective reducing agent for this transformation.[1][4] Ensure that the stannous chloride is of high purity and has not been oxidized to Sn(IV). Using a fresh bottle is advisable. The reduction should also be carried out at low temperatures (below 0°C) to minimize side reactions.[3]
-
Sodium Sulfite (Na₂SO₃): An alternative reducing agent that can be effective.[2][5] The pH of the sulfite solution should be carefully controlled, typically in the neutral to slightly alkaline range (pH 7-10), to ensure optimal reducing activity.[6]
-
Green Chemistry Alternatives: For large-scale synthesis where heavy metal contamination is a concern, consider using ascorbic acid as a reducing agent. This method offers a more environmentally friendly process.[7]
-
C. Sub-optimal Work-up and Isolation:
Product loss can occur during the work-up and purification stages.
-
Causality: The hydrazine product can be susceptible to air oxidation, especially under basic conditions.[1] Additionally, its solubility characteristics might lead to losses during extraction or precipitation.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: To prevent oxidation, consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon).[1]
-
pH Adjustment: The product is often isolated as its hydrochloride salt, which is typically more stable and crystalline.[1] Careful pH adjustment is crucial for efficient precipitation.
-
Extraction Solvent: If performing an extraction, ensure the chosen organic solvent has the appropriate polarity to efficiently extract the product while minimizing the co-extraction of impurities.
-
Experimental Workflow: Diazotization and Reduction
Caption: Workflow for the diazotization-reduction synthesis.
Scenario 2: Issues with the Nucleophilic Aromatic Substitution (SNAr) Route
Q3: I am attempting the SNAr synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide from its 4-chloro analogue and hydrazine hydrate, but the reaction is sluggish and gives a complex mixture of products. How can I optimize this reaction?
A3: The SNAr route can be an effective one-pot method, but its success hinges on activating the aromatic ring towards nucleophilic attack.
A. Insufficient Ring Activation:
-
Causality: For an SNAr reaction to proceed efficiently, the aromatic ring must be "electron-poor." This is typically achieved by having strongly electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. The ethanesulfonamide group is an EWG, but its activating effect might not be sufficient under mild conditions.
-
Troubleshooting & Optimization:
-
Reaction Temperature: This reaction often requires elevated temperatures, typically in the range of 70-140°C, to proceed at a reasonable rate.[1][8] Consider carefully increasing the reaction temperature while monitoring for decomposition.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can significantly accelerate SNAr reactions by solvating the cation of the nucleophile, thereby increasing its nucleophilicity.[1][8]
-
Molar Ratio of Hydrazine: Using a significant excess of hydrazine hydrate (from 2 to 10 molar equivalents) can help drive the reaction to completion.[8]
-
B. Side Reactions:
-
Causality: At high temperatures, hydrazine can participate in undesired side reactions. Also, di-substitution or other complex reactions can occur.
-
Troubleshooting & Optimization:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of byproducts from over-reaction.
-
Purification Strategy: The crude product from this reaction may require chromatographic purification to remove unreacted starting material and byproducts.[9]
-
Comparative Summary of Synthetic Routes
| Parameter | Diazotization-Reduction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2-(4-Aminophenyl)-N-methylethanesulfonamide | 2-(4-Chlorophenyl)-N-methylethanesulfonamide |
| Key Reagents | NaNO₂, HCl, Reducing Agent (SnCl₂, Na₂SO₃) | Hydrazine Hydrate |
| Reaction Steps | Two | One |
| Temperature | Low (0-5°C) | High (70-140°C) |
| Typical Yield | 70-85% | 65-90%[8] |
| Key Challenges | Diazonium salt instability | Ring activation, potential side reactions |
| Scalability | Well-established for industrial scale | Can be suitable for lab to pilot scale |
Scenario 3: Product Purity and Stability
Q4: My final product of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide appears discolored and its purity, as determined by HPLC, degrades over time. What is causing this instability and how can I obtain and store a high-purity product?
A4: The hydrazinyl moiety is susceptible to oxidation, which is the primary cause of discoloration and degradation.
A. Oxidation of the Hydrazinyl Group:
-
Causality: The -NH-NH₂ group can be readily oxidized by atmospheric oxygen, leading to the formation of colored impurities.[1] This process can be accelerated by light, heat, and the presence of metal ions.
-
Troubleshooting & Optimization:
-
Purification via HCl Salt Formation: The most effective method for purification and enhancing stability is to convert the free base into its hydrochloride salt.[1] This is typically achieved by treating a solution of the crude product with concentrated HCl in a suitable solvent like methanol or ethanol, which induces the precipitation of the cleaner, more stable salt.[1]
-
Recrystallization: The purity of the hydrochloride salt can be further improved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]
-
Storage Conditions: The purified product should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and kept in a cool, dark place (refrigerated if possible).[1]
-
Decision Tree for Troubleshooting Low Purity
Caption: Troubleshooting guide for product impurity issues.
III. References
-
Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Google Patents.
-
1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | 88933-16-8. BenchChem.
-
Synthesis of N-[[4-[2-(5-hydroxypentylidene)hydrazinyl]phenyl]methyl]methanesulfonamide. Molbase.
-
Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative. Google Patents.
-
Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Google Patents.
-
Synthesis of 4-sulfonamidophenyl hydrazines. Google Patents.
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI.
-
Product Class 34: Arylhydrazines. Science of Synthesis.
-
Custom Synthesis Celecoxib Intermediates: Challenges And Solutions. Dakenchem.
-
Synthesis and evaluation of 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines as antineoplastic agents. PubMed.
-
Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Journal of Chemical and Pharmaceutical Research.
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. PMC - NIH.
-
Conversion of aromatic diazonium salt to aryl hydrazine. Google Patents.
-
Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. American Chemical Society.
-
Process for preparation of celecoxib. Google Patents.
-
Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. PMC - NIH.
-
Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Molbase.
Sources
- 1. 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | 88933-16-8 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. prepchem.com [prepchem.com]
- 4. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 5. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]
- 6. US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Welcome to the dedicated technical support guide for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide and its hydrochloride salt. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of synthesizing and purifying this valuable intermediate. Arylhydrazines are notoriously challenging to handle due to their inherent reactivity and instability. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My isolated 2-(4-hydrazinylphenyl)-N-methylethanesulfonamide is a dark, oily substance instead of a crystalline solid. What is causing this, and how can I fix it?
A1: This is a classic and highly common issue when working with arylhydrazines. The dark coloration and oily consistency are hallmark signs of oxidation and impurity presence. The primary culprit is the hydrazinyl moiety (-NHNH₂), which is highly susceptible to air oxidation.
Root Cause Analysis:
-
Oxidation: The hydrazinyl group can be easily oxidized by atmospheric oxygen, especially when exposed to light, heat, or trace metal catalysts. This process forms highly colored impurities, such as corresponding azo and azoxy compounds or polymeric materials.
-
Residual Solvents: Incomplete removal of high-boiling point solvents (like DMSO or DMF) from the reaction workup can leave an oily residue that inhibits crystallization.
-
Incomplete Reaction: The presence of unreacted starting materials or synthetic byproducts can act as impurities that disrupt the crystal lattice formation, resulting in an oil. For instance, if synthesizing from the corresponding aniline via diazotization, residual diazonium salts (which are highly unstable) can decompose into a range of colored byproducts.[1][2][3]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting an oily product.
Corrective Action: Stabilization via Salt Formation The most effective strategy to obtain a stable, crystalline solid is to convert the freebase into its hydrochloride (HCl) salt. The protonated hydrazinium ion is significantly less prone to oxidation.
Step-by-Step Protocol: HCl Salt Formation & Recrystallization
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable alcohol, such as methanol or ethanol.
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add concentrated hydrochloric acid dropwise while stirring until the solution reaches a pH of ~1-2. Precipitation of the white to off-white HCl salt should occur.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or acetone to remove residual acid and non-polar impurities.
-
Recrystallization: The key to high purity is recrystallization. A common and effective solvent system is an ethanol/water mixture.[4] Dissolve the crude salt in a minimal amount of hot ethanol/water (e.g., 1:2 v/v), then allow it to cool slowly. Controlled cooling is crucial for forming well-defined crystals and excluding impurities.[4]
Q2: My HPLC analysis shows multiple impurity peaks close to my main product peak. How can I improve the chromatographic separation?
A2: Co-eluting impurities are a common challenge, especially those with structures similar to the target compound. The primary synthetic route involves the reduction of a diazonium salt derived from the corresponding aniline (2-(4-aminophenyl)-N-methylethanesulfonamide).[4] Therefore, the most likely impurities are the starting aniline and over-reduced byproducts.
Common Synthetic Impurities:
| Impurity Name | Structure | Typical Origin | Chromatographic Behavior |
| Starting Aniline | Ar-NH₂ | Incomplete diazotization or premature decomposition of the diazonium salt. | Less polar than the hydrazine; elutes earlier on reverse-phase HPLC. |
| De-hydrazinated Product | Ar-H | Over-reduction or decomposition of the hydrazine or diazonium intermediate. | Significantly less polar; elutes much earlier. |
| Azo Dimer | Ar-N=N-Ar | Oxidative dimerization of the hydrazine product. | Significantly less polar and highly colored; often retained longer. |
Improving Chromatographic Purity:
-
Column Chromatography (Silica Gel): While challenging due to the polarity and potential for on-column degradation, silica gel chromatography can be effective if performed correctly.
-
Solvent System: A gradient elution is recommended. Start with a less polar mobile phase (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A typical system is a gradient of 0% to 5% Methanol in DCM.
-
Amine Additive: The hydrazinyl group is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential degradation. To mitigate this, add a small amount of a volatile base, like triethylamine (0.1-0.5%), to the mobile phase. A patent for a similar compound suggests using a mobile phase containing ammonium hydroxide for this purpose.[5]
-
Inert Conditions: To prevent on-column oxidation, consider de-gassing solvents and running the column under a nitrogen or argon atmosphere.
-
-
Preparative Reverse-Phase HPLC: For achieving the highest purity (>99%), preparative HPLC is the method of choice.
-
Mobile Phase: A typical mobile phase for sulfonamides and related compounds is a gradient of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[4] The acid ensures the hydrazinyl group is protonated, leading to sharper peaks.
-
Column Choice: A C18 stationary phase is the standard for these types of compounds.[4][6]
-
Q3: What are the best practices for storing 2-(4-hydrazinylphenyl)-N-methylethanesulfonamide to ensure its long-term stability?
A3: The stability of this compound is dictated by the reactive hydrazinyl group. As a freebase, it is highly unstable. The hydrochloride salt is significantly more stable but still requires careful handling.
Storage Recommendations:
| Form | Temperature | Atmosphere | Light |
| Freebase | -20 °C (Recommended) | Inert Gas (Argon or Nitrogen) | Protect from light (Amber vial) |
| HCl Salt | 2-8 °C (Refrigerator) | Inert Gas (Argon or Nitrogen) | Protect from light (Amber vial) |
Causality Behind Recommendations:
-
Inert Atmosphere: The most critical factor is the exclusion of oxygen to prevent oxidation.[4] Storing under an inert gas blanket is mandatory for long-term stability.
-
Low Temperature: Reduced temperature slows the rate of any potential degradation reactions.
-
Protection from Light: UV light can catalyze the cleavage of the N-N bond and promote oxidation.
-
Moisture: The compound is hygroscopic. Store in a desiccator or with a desiccant to prevent moisture absorption, which can facilitate degradation pathways.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the common synthetic pathway: diazotization of 2-(4-aminophenyl)-N-methylethanesulfonamide followed by reduction.
Caption: Troubleshooting map for the synthesis of the target compound.
Problem: Low yield after the reduction step.
-
Plausible Cause 1: Diazonium Salt Instability. The diazonium salt intermediate is highly reactive and will decompose rapidly if the temperature rises above 5 °C.[4]
-
Solution: Ensure your reaction vessel is well-submerged in an ice/salt bath and that the sodium nitrite solution is added slowly and sub-surface to prevent localized heating. The diazonium salt should be used immediately in the next step.[4]
-
-
Plausible Cause 2: Incorrect pH during Reduction. When using reducing agents like sodium sulfite, the pH of the reaction is critical. The optimal pH range is typically between 5.5 and 8.[7]
-
Solution: Prepare the sulfite solution and adjust the pH before adding the cold diazonium salt solution. Monitor and maintain the pH throughout the addition.
-
Problem: The final product contains tin salts (if using SnCl₂ reduction).
-
Plausible Cause: Stannous chloride (SnCl₂) reduction is effective but can lead to contamination with tin hydroxides, which are notoriously difficult to filter.
-
Solution: After the reaction is complete, a common procedure is to make the solution strongly basic (pH > 10) with NaOH or KOH. This will dissolve the tin salts as stannates (Sn(OH)₄²⁻), allowing you to extract the organic product into a solvent like ethyl acetate. Subsequent washes of the organic layer with brine will help remove residual inorganic salts.
-
References
- Vertex AI Search Result, based on synthesis of 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride. [Source: Google Search]
-
Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
- Hartwig, J. F., et al. (2018). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin.
- Mäeorg, U., et al. (2005). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry. [Source: Google Search]
- Google Patents. (2005). US6852890B1 - Process for the preparation of phenylhydrazines.
- Lee, S., et al. (2020). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. [Source: MDPI]
- Google Patents. (2012). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
- ResearchGate. (2021). Hydrazine‐directed C−H activation/cyclization of arylhydrazines to construct heterocyclic compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- PharmaCompass. (n.d.).
- Thieme. (2007). Product Class 34: Arylhydrazines. Science of Synthesis. [Source: Google Search]
- PubMed Central. (2019). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. [Source: PubMed Central]
- Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Source: Google Search]
- Google Patents. (2000). US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.
- YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Source: YMER]
- Google Patents. (2008). CN101134734A - Method for preparing phenylhydrazine derivant.
-
Synform. (n.d.). Synthesis of N-[[4-[2-(5-hydroxypentylidene)hydrazinyl]phenyl]methyl]methanesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water.
- ResearchGate. (n.d.). TLC of Sulfonamides.
- ResearchGate. (n.d.). What is the perfect procedure to get high yield of phenylhydrazone derivatives?.
- PubMed Central. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. [Source: PubMed Central]
-
ChemBK. (2024). 4-hydrazinophenyl-n-methyl methane sulfonamide Hcl. Retrieved from [Link]
- Austin Publishing Group. (2018). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. [Source: Austin Publishing Group]
Sources
- 1. Hydrazines - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | 88933-16-8 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
Technical Support Center: Prevention of Hydrazinyl Group Oxidation
Welcome to the technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address a common challenge in organic synthesis: the unwanted oxidation of the hydrazinyl group. Our goal is to equip you with the knowledge to anticipate, diagnose, and prevent this side reaction, thereby improving your reaction yields, product purity, and overall experimental success.
Understanding the Problem: The Instability of the Hydrazinyl Group
The hydrazinyl moiety (–NHNH₂) is a powerful functional group, crucial for synthesizing a wide array of molecules, including heterocycles and hydrazones. However, its utility is matched by its susceptibility to oxidation. The lone pairs of electrons on the adjacent nitrogen atoms make hydrazines excellent reducing agents, and they are readily oxidized by various agents, including atmospheric oxygen.[1]
The oxidation of hydrazines is a complex process that can yield several products, including diazenes, which can undergo further reactions, or decompose to release nitrogen gas.[2] Phenylhydrazine, for instance, is known to form a range of intermediates and products upon oxidation, such as superoxide radicals, hydrogen peroxide, and phenyldiazene.[2][3] This reactivity can lead to decreased yields of the desired product, the formation of complex byproduct mixtures, and challenges in purification. For example, phenylhydrazine is known to turn yellow to dark red when exposed to air due to oxidation.[4]
dot graph OxidationPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label = "Simplified oxidation pathway of a substituted hydrazine."; fontsize = 10; fontname = "Arial"; }
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing a hydrazine is turning a dark color. Is this a sign of oxidation?
A1: Yes, a color change, particularly to yellow, red, or dark brown, is a common visual indicator of hydrazine oxidation.[4] This is often due to the formation of highly conjugated azo compounds and other colored byproducts. However, color changes can also arise from other side reactions, so it is crucial to confirm oxidation using analytical techniques.
Q2: I have low yields in my reaction involving a hydrazine. Could oxidation be the cause?
A2: Absolutely. The oxidation of the starting hydrazine depletes the amount available for the desired reaction, directly leading to lower yields.[5] If you are experiencing unexpectedly low yields, especially when other reaction parameters seem optimal, you should investigate the possibility of hydrazine oxidation.
Q3: What are the primary culprits for hydrazine oxidation in a typical lab setting?
A3: The most common oxidant is atmospheric oxygen.[1] Trace metal impurities, particularly copper, can also catalyze the oxidation of hydrazines.[2] Additionally, some reagents used in your reaction may themselves be oxidizing agents or contain oxidizing impurities.
Q4: How can I monitor the extent of hydrazine oxidation during my reaction?
A4: Several analytical techniques can be employed. Thin-Layer Chromatography (TLC) is a quick and simple method to visualize the disappearance of your starting hydrazine and the appearance of new, often more polar, spots corresponding to oxidation byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative data on the concentration of your hydrazine over time.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify both the starting material and any stable oxidation byproducts.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section provides a structured approach to troubleshooting oxidation-related problems in your reactions.
| Symptom | Potential Cause | Recommended Solution |
| Low product yield, with starting material consumed | Oxidation of the hydrazine starting material. | Implement inert atmosphere techniques. Consider using a protecting group for the hydrazine. |
| Reaction mixture darkens significantly over time | Formation of colored oxidation byproducts. | Purge solvents with an inert gas. Use freshly distilled or high-purity solvents. |
| Multiple unidentified spots on TLC plate | Complex mixture of oxidation byproducts. | Protect the hydrazinyl group before proceeding with the reaction. Re-evaluate the compatibility of all reagents with the unprotected hydrazine. |
| Inconsistent yields between batches | Varying levels of exposure to air or catalytic metal impurities. | Standardize inert atmosphere procedures. Consider using a metal scavenger or ensuring all glassware is acid-washed to remove trace metals. |
Prevention Strategies: A Multi-Faceted Approach
Preventing the oxidation of the hydrazinyl group requires a combination of careful experimental technique and strategic chemical modifications.
Inert Atmosphere Techniques
The most direct way to prevent oxidation by atmospheric oxygen is to exclude it from your reaction. This is achieved by working under an inert atmosphere of nitrogen or argon.[7]
Key Principles of Inert Atmosphere Chemistry:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture, as water can facilitate oxidation.[8]
-
Purging the System: Before adding any reagents, the reaction vessel must be purged with an inert gas. This is typically done by evacuating the vessel and backfilling with nitrogen or argon, a cycle that is repeated several times.[9]
-
Maintaining the Inert Atmosphere: A positive pressure of inert gas should be maintained throughout the reaction. This can be achieved using a balloon filled with the inert gas or a Schlenk line connected to a bubbler.[9]
-
Reagent Transfer: Air-sensitive reagents should be transferred using gas-tight syringes or cannulas.[9]
dot graph InertAtmosphere { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label = "Basic setup for a reaction under an inert atmosphere."; fontsize = 10; fontname = "Arial"; }
Protecting Groups for the Hydrazinyl Moiety
In many cases, the most robust strategy is to temporarily "mask" the hydrazinyl group with a protecting group. This reduces its nucleophilicity and susceptibility to oxidation. The ideal protecting group is one that can be introduced in high yield, is stable to the desired reaction conditions, and can be removed cleanly and selectively.[10]
Common Protecting Groups for Hydrazines:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl)[11] | Widely used, stable to many nucleophiles and bases.[12] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd), HBr/AcOH[13] | Stable to acidic and basic conditions. |
| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate | Reductive cleavage (e.g., Zn dust)[10] | Orthogonal to acid- and base-labile groups. |
| p-Toluenesulfonyl | Tosyl or Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/liquid NH₃)[13] | Very stable, suitable for harsh reaction conditions. |
Experimental Protocol: Boc Protection of a Hydrazine
This protocol provides a general method for the protection of a hydrazine with a tert-butoxycarbonyl (Boc) group.[14]
-
Dissolve the Hydrazine: Dissolve the hydrazine substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or acetonitrile.[11]
-
Add Base (Optional but Recommended): Add a base such as triethylamine (1.1 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.[11]
-
Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.[14] The reaction may evolve CO₂ gas, so ensure the system is not closed.[15]
-
Monitor the Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting hydrazine is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
Use of Antioxidants
In some instances, the addition of a radical scavenger or antioxidant can help to suppress oxidation pathways. While less common than inert atmosphere techniques or protecting groups, this can be a useful strategy in specific contexts. Some hydrazide-hydrazones have been shown to possess inherent antioxidant properties.[16][17][18][19]
Analytical Methods for Detection of Hydrazine and its Byproducts
Accurate monitoring is key to understanding and preventing oxidation.
-
Spectrophotometry: This method can be used to quantify hydrazines, often after derivatization to form a colored compound.[6][20] For example, reaction with p-dimethylaminobenzaldehyde produces a colored azine complex that can be measured.[21]
-
Chromatography (HPLC, GC): These are powerful techniques for separating and quantifying the components of a reaction mixture, allowing for the precise measurement of hydrazine consumption and byproduct formation.[6]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides unequivocal identification of reaction components, including transient intermediates and final byproducts.[6][22][23]
Conclusion
The oxidation of the hydrazinyl group is a significant challenge that can be overcome with a thorough understanding of its causes and a systematic application of preventative measures. By employing inert atmosphere techniques, utilizing appropriate protecting groups, and carefully monitoring reactions, researchers can significantly improve the outcomes of syntheses involving these valuable compounds.
References
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. Available from: [Link]
- Kadnikov, D. V., & Larock, R. C. (2004). Efficient solventless technique for Boc-protection of hydrazines and amines. Tetrahedron Letters, 45(46), 8615-8617.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available from: [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available from: [Link]
-
Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ACS Publications. Available from: [Link]
- PROTECTING GROUPs.pptx. Unknown Source.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Hydrazine. Wikipedia. Available from: [Link]
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The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. Available from: [Link]
- Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Unknown Source.
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available from: [Link]
-
ANALYTICAL METHODS. Toxicological Profile for Hydrazines - NCBI Bookshelf. Available from: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available from: [Link]
-
Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. Available from: [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. Available from: [Link]
-
The oxidation of phenylhydrazine: superoxide and mechanism. PubMed. Available from: [Link]
- Three Methods of Detection of Hydrazines. Unknown Source.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]
-
Help with Low Yield Synthesis. Reddit. Available from: [Link]
-
Inert Atmosphere. YouTube. Available from: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Available from: [Link]
-
Phenylhydrazine. Wikipedia. Available from: [Link]
-
Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. ResearchGate. Available from: [Link]
-
Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. ResearchGate. Available from: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available from: [Link]
-
Synthesis and antioxidant activity evaluation of a syringic hydrazones family. ResearchGate. Available from: [Link]
-
The synthesis and properties of some hydrazines. Aston Research Explorer. Available from: [Link]
- Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Unknown Source.
-
Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. Available from: [Link]
-
the manipulation of air.sensitive compounds. ResearchGate. Available from: [Link]
-
Three Methods of Detection of Hydrazines. Tech Briefs. Available from: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available from: [Link]
-
Air-free technique. Wikipedia. Available from: [Link]
-
Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. PubMed. Available from: [Link]
- Harnessing the versatility of hydrazones through electrosynthetic oxidative transform
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- 5. reddit.com [reddit.com]
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Optimal storage conditions for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
A Note on Scientific Integrity: Direct stability and storage data for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide and its common salt forms are limited in published literature. The following guidelines are therefore synthesized from established chemical principles of the aryl hydrazine functional group, data on closely related structural analogs like 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride (CAS 88933-16-8), and extensive field experience with similar reactive small molecules. This guide is designed to provide the most reliable and chemically sound advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide?
For maximal stability and to preserve the integrity of the compound, long-term storage as a solid is recommended under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures are critical to slow the rate of potential degradation reactions. While some vendors may ship at room temperature, this is intended for short-term transit only. For storage longer than a few weeks, -20°C is the professional standard.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aryl hydrazine group is highly susceptible to oxidation by atmospheric oxygen.[1][2] Storing under an inert atmosphere displaces oxygen and is the most critical factor in preventing oxidative degradation. |
| Light | Protection from Light (Amber Vial) | Aryl hydrazine compounds can be sensitive to light. Storing in an amber glass vial or in a dark location prevents photo-degradation. |
| Moisture | Dry/Desiccated Environment | The compound, especially in its salt form (e.g., hydrochloride or sulfate), can be hygroscopic.[1] Keep the container tightly sealed to prevent moisture absorption, which can accelerate degradation. |
Q2: I've just received my compound. How should I handle it before storing?
Upon receipt, it is crucial to handle the compound correctly to prevent introducing atmospheric contaminants.
-
Equilibrate to Room Temperature: Before opening the vial for the first time, allow the container to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid, which can compromise its stability.
-
Use an Inert Atmosphere: If possible, open the vial and perform the initial weighing and aliquoting inside a glove box or glove bag filled with nitrogen or argon. If this is not possible, work quickly in a low-humidity environment.
-
Aliquot for Future Use: Avoid repeatedly opening and closing the main stock vial. Based on your experimental needs, weigh out and prepare several smaller aliquots in separate, appropriately labeled amber vials. This protects the primary stock from repeated exposure to air and moisture.
-
Purge with Inert Gas: Before sealing the primary stock vial and any new aliquots for storage, gently flush the headspace of the vial with a stream of dry nitrogen or argon.
-
Seal Tightly & Store: Ensure vials are sealed tightly with high-quality, chemically resistant caps. Parafilm can be used as a secondary seal. Immediately place in the -20°C freezer.
Q3: What is the recommended solvent for creating stock solutions?
For a structurally similar compound, dimethyl sulfoxide (DMSO) is preferred for preparing high-concentration stock solutions for biological assays.[1] The hydrochloride salt form has been noted to increase aqueous solubility, with up to 50 mg/mL being achievable in PBS (pH 7.4).[1]
Best Practice: Always start with a small amount to test solubility in your chosen solvent before committing the bulk of your material.
Q4: How stable is this compound once in solution? What is the best way to store stock solutions?
Solutions are significantly less stable than the solid compound. The hydrazinyl group is prone to oxidation, a process that can be accelerated in solution, especially in the presence of trace metals or dissolved oxygen.
-
Short-Term Storage (1-2 days): Store at 2-8°C, protected from light.
-
Long-Term Storage (>2 days): Not recommended. The best practice is to prepare stock solutions fresh for each experiment. If storage is unavoidable, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C . Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Troubleshooting Guide
This guide addresses common issues that may arise from improper storage or handling.
Issue 1: The solid compound has changed color (e.g., from off-white to yellow or brown).
-
Probable Cause: This is a classic sign of oxidation . The hydrazinyl group has likely begun to degrade into various colored byproducts. Aryl hydrazines are well-documented to undergo oxidation.[3][4][5]
-
Scientific Explanation: Atmospheric oxygen can oxidize the hydrazine moiety, leading to the formation of diazenes and other chromophoric (colored) species. This process compromises the purity and reactivity of your compound.
-
Recommended Action:
-
Do not use the compound. The presence of colored impurities indicates significant degradation. Using this material will lead to unreliable and unrepeatable experimental results.
-
Review your storage protocol. This issue almost certainly stems from repeated exposure to air. Ensure that future aliquots are stored under a rigorously maintained inert atmosphere.
-
Order a fresh batch of the compound.
-
Issue 2: My experiment is not working, or I am seeing a loss of biological activity.
-
Probable Cause: The active hydrazinyl functional group has likely degraded due to improper storage, leading to a loss of compound potency.
-
Troubleshooting Workflow: Follow a systematic approach to identify the source of the problem.
Issue 3: I am observing unexpected peaks in my HPLC or LC-MS analysis.
-
Probable Cause: These peaks are likely degradation products. The most common degradation pathway is oxidation, but hydrolysis could also occur over long periods if moisture is present.
-
Recommended Action:
-
Acquire a mass spectrum of the impurity peaks. Oxidative degradation may result in dimers or products where the N-N bond has been modified.
-
Run a control experiment using a freshly opened vial of the compound to confirm that the extraneous peaks are absent in the new sample.
-
If the impurities persist even with a fresh sample, contact the supplier with your analytical data, as there may be an issue with the batch purity.
-
Experimental Protocols & Safety
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Safety First: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Based on hazard data for similar compounds, handle the solid material in a fume hood to avoid inhalation.[6][7][8][9]
-
Equilibration: Remove one sealed aliquot vial of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide from the -20°C freezer. Allow it to sit on the benchtop for 30-60 minutes to reach ambient temperature.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Quickly transfer the desired amount of the compound into the tube and record the precise weight.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Use or Storage: Use the solution immediately. If short-term storage is required, flush the headspace of the tube with nitrogen or argon, seal tightly, and store at 2-8°C, protected from light, for no more than 48 hours. For longer-term storage, create single-use aliquots and store at -80°C.
Visualization of Degradation Factors
The stability of the compound is a function of mitigating several key environmental factors that drive degradation.
Sources
- 1. 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | 88933-16-8 | Benchchem [benchchem.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. N-(2-(4-fluorophenyl)ethyl)methanesulfonamide | C9H12FNO2S | CID 1530178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. 88933-16-8|1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Temperature Control for Diazotization Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for diazotization reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex temperature-related challenges you may encounter in the lab. This resource is built on a foundation of chemical principles and practical, field-tested experience to ensure the success and safety of your experiments.
Section 1: Fundamental Principles - The 'Why' Behind the Chill
This section addresses the core reasons why stringent temperature control is non-negotiable for successful diazotization.
Q1: Why is the 0–5 °C temperature range so critical for diazotization reactions?
A1: The requirement for low temperatures, typically between 0 and 5 °C, is directly linked to the stability of the product: the arenediazonium salt.[1][2][3] This salt is a valuable synthetic intermediate but is notoriously unstable.[1]
-
The Stability Problem: At temperatures above 5 °C, arenediazonium salts in aqueous solutions begin to decompose rapidly.[1] This decomposition is driven by the thermodynamic favorability of releasing dinitrogen gas (N₂), an incredibly stable molecule.[4] This process can be vigorous and even explosive if not controlled.[1] The primary decomposition pathway in water leads to the formation of phenols, which are often undesired byproducts that complicate purification and reduce the yield of your target molecule.[1]
-
The Freezing Problem: Conversely, operating at temperatures that are too low can cause the reaction mixture to freeze or the diazonium salt to crystallize or precipitate out of the solution.[1] Solid diazonium salts are particularly hazardous and should never be isolated and dried, as they can be shock-sensitive and explosive.[1]
Therefore, the 0–5 °C range represents a crucial kinetic sweet spot: cold enough to significantly slow the rate of decomposition, but warm enough to maintain a homogenous solution and prevent hazardous precipitation.
Q2: What is the primary decomposition pathway that low temperature helps to prevent?
A2: The primary decomposition pathway that is suppressed by maintaining a low temperature is the hydrolysis of the diazonium salt to form a phenol. In this reaction, the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH) from the water solvent, releasing nitrogen gas.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF", size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} idot Caption: Reaction pathways in diazotization.
This diagram illustrates the desired formation of the diazonium salt at low temperatures versus its undesired decomposition into a phenol at elevated temperatures.
Section 2: Troubleshooting Common Temperature-Related Issues
This section provides a question-and-answer guide to specific problems you might encounter during your experiments.
Q3: My reaction solution turned brown/black and is evolving gas, even though my ice bath is at 0 °C. What's happening?
A3: This is a classic sign of localized overheating and subsequent decomposition of the diazonium salt. While the external bath temperature is correct, "hot spots" can form within the reaction mixture. This is often due to:
-
Too-rapid addition of sodium nitrite: The reaction between the amine and nitrous acid is exothermic. Adding the sodium nitrite solution too quickly generates heat faster than the cooling bath can dissipate it, creating localized areas where the temperature exceeds the critical 5 °C threshold.
-
Poor stirring: Inadequate agitation prevents the efficient transfer of heat from the reaction mixture to the cooling bath. A thick or viscous slurry can be particularly problematic, leading to pockets of decomposition.[5]
Solution:
-
Slow Down: Add the sodium nitrite solution dropwise, ensuring the internal reaction temperature does not rise. Use a calibrated thermometer or probe placed directly in the reaction mixture.
-
Improve Agitation: Use an overhead stirrer for viscous mixtures or larger volumes. Ensure the vortex is sufficient to create a homogenous suspension and facilitate heat transfer.
Q4: My yield is consistently low, but I don't see any obvious signs of decomposition. Could temperature be the culprit?
A4: Yes, even without dramatic visual cues, suboptimal temperature control can significantly impact yield.
-
Micro-decomposition: A slightly elevated temperature (e.g., 8-10 °C) might not cause explosive decomposition but will steadily degrade the diazonium salt over the course of the reaction, leading to a lower overall yield.[6]
-
Side Reactions: Temperature can influence the rates of competing side reactions. For instance, at higher pH and elevated temperatures, the newly formed diazonium salt can couple with the unreacted starting amine to form a diazoamino compound (a triazene), which is a common impurity that reduces the yield of the desired product.
Solution:
-
Calibrate Your Thermometer: Ensure your temperature probe is accurate.
-
Pre-cool All Reagents: Cool the amine solution and the sodium nitrite solution to 0-5 °C before mixing.
-
Monitor Internal Temperature: Always monitor the temperature of the reaction itself, not just the cooling bath.
Q5: I'm working with a weakly basic amine and the reaction is sluggish or incomplete. Should I raise the temperature?
A5: This is a common challenge, as weakly basic amines are less nucleophilic and react more slowly.[7][] Raising the temperature is a risky strategy because you will accelerate decomposition as well as the desired reaction.
Solution: Instead of increasing the temperature, consider these alternative strategies:
-
Increase Acidity: Weakly basic amines often require stronger acidic conditions to facilitate the formation of the active nitrosating agent (nitrosyl cation).[] Using a higher concentration of a strong acid like HCl or H₂SO₄ can improve the reaction rate without compromising stability.
-
Alternative Solvents: For amines with poor solubility in aqueous acid, specialized methods may be needed. A patent describes a process where the amine is first dissolved in a water-soluble organic solvent or acid at a higher temperature and then precipitated as a fine, reactive suspension in a cold aqueous mixture before diazotization.[9]
-
Continuous Flow Chemistry: Microreactors offer superior heat transfer and precise temperature control, making them ideal for handling unstable intermediates like diazonium salts, especially for challenging substrates.[7]
Section 3: Experimental Protocols & Best Practices
This section provides a detailed methodology for robust temperature control during a typical lab-scale diazotization.
Protocol: Temperature-Controlled Diazotization of Aniline
This protocol outlines the preparation of benzenediazonium chloride, a common intermediate.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (NaCl or CaCl₂) for the cooling bath
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Calibrated low-temperature thermometer or thermocouple probe
-
Large crystallizing dish or insulated container for the cooling bath
Procedure:
-
Prepare the Cooling Bath: Fill the container with a mixture of ice and water. Add salt (NaCl for baths down to -10 °C, CaCl₂ for colder) to create a bath temperature between -5 °C and 0 °C. This provides a sufficient temperature gradient for efficient cooling.
-
Prepare the Amine Solution: In the three-necked flask, combine aniline and distilled water. Place the flask in the cooling bath and begin stirring. Slowly add the concentrated HCl. This protonation step is exothermic; ensure the internal temperature remains below 10 °C during the addition. Once the addition is complete, allow the solution to cool to 0–5 °C.
-
Prepare the Nitrite Solution: In a separate beaker, dissolve sodium nitrite in distilled water. Cool this solution to 0–5 °C using a separate ice bath.
-
The Diazotization Step (Critical Temperature Control):
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the nitrite solution dropwise to the stirred, cold amine hydrochloride solution.
-
Crucially, monitor the internal reaction temperature. The rate of addition should be controlled such that the temperature never exceeds 5 °C .[2][10]
-
-
Verify Reaction Completion: After all the nitrite has been added, continue stirring the reaction at 0–5 °C for an additional 15-20 minutes. To check for completion, touch a drop of the reaction mixture to starch-iodide paper. The presence of excess nitrous acid will cause an immediate blue-black color. A faint blue color indicates the reaction is complete.
-
Immediate Use: The resulting cold solution of benzenediazonium chloride is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer or azo coupling).[3] Do not store the solution unless you have specifically formed a more stable salt (like a tetrafluoroborate) and have verified its stability.[3]
dot graph TD { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} idot Caption: Workflow for temperature-controlled diazotization.
Section 4: Advanced Topics & Data
Q6: How does the stability of the diazonium salt vary with the aromatic substrate?
A6: The stability is highly dependent on the electronic nature of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) withdraw electron density from the ring. This stabilizes the positive charge on the diazonium group, making the salt more thermally stable.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the ring. This destabilizes the diazonium salt, making it more prone to decomposition at lower temperatures.
A study on the thermal stability of various diazo compounds found that electron-rich substituents generally lead to lower thermal stability.[11]
Table 1: Relative Stability of Arenediazonium Salts
| Substituent on Benzene Ring | Electronic Effect | Relative Thermal Stability | Recommended Temp. Range |
| -NO₂ (para-position) | Strong EWG | Higher | 0 to 10 °C |
| -Cl (para-position) | Weak EWG | Moderate | 0 to 5 °C |
| -H (unsubstituted) | Neutral | Baseline | 0 to 5 °C |
| -CH₃ (para-position) | Weak EDG | Lower | 0 to 5 °C (strict control) |
| -OCH₃ (para-position) | Strong EDG | Lowest | -5 to 0 °C (or lower) |
Note: These are general guidelines. Empirical optimization is always necessary.
Q7: What are the key considerations for temperature control when scaling up a diazotization reaction?
A7: Scaling up introduces significant challenges in heat management. The volume of the reaction increases by a cube (V ∝ r³), while the surface area available for heat transfer only increases by a square (A ∝ r²). This change in the surface-area-to-volume ratio makes it much harder to remove heat from a large reactor.[12]
Key Scale-Up Considerations:
-
Heat Transfer: Ensure the reactor has a sufficiently large cooling jacket and that the heat transfer fluid is at a low enough temperature.
-
Addition Rate: The rate of nitrite addition must be significantly slower than in a lab-scale reaction and should be controlled by the real-time internal temperature reading (process control).
-
Agitation: Efficient mixing is even more critical at scale to prevent localized hot spots and ensure uniform temperature distribution.[12][13]
-
Safety: A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is essential before any scale-up to understand the decomposition onset temperature and energy release.[11]
References
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017). Chemistry Stack Exchange. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry Notes. [Link]
-
Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. (2023). Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). The Organic Chemistry Tutor, YouTube. [Link]
-
Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments. (2020). Chemical Communications, RSC Publishing. [Link]
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. (2020). ACS Omega, ACS Publications. [Link]
-
Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. AIP Publishing. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development, ACS Publications. [Link]
-
Selectivity engineering of the diazotization reaction in a continuous flow reactor. ResearchGate. [Link]
-
Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. (2020). ACS Omega. [Link]
-
Diazonium compound. Wikipedia. [Link]
-
The continuous flow synthesis of azos. (2024). Journal of Flow Chemistry, SpringerLink. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review). ResearchGate. [Link]
- Process for diazotization and coupling.
-
Exploring Principles of Bioreactor Scale-Up. (2024). BioProcess International. [Link]
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- 4. youtube.com [youtube.com]
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- 6. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
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Hydrazine Hydrate Safety & Handling: A Technical Support Guide
From the Senior Application Scientist's Desk:
Hydrazine hydrate is a powerful reducing agent with significant applications in chemical synthesis, pharmaceuticals, and various industrial processes. However, its utility is matched by its considerable toxicity and hazardous nature. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-tested resource for the safe handling and management of hydrazine hydrate in a laboratory setting. Our goal is to move beyond mere procedural lists and delve into the causality behind each safety recommendation, fostering a culture of proactive safety and experimental integrity.
This is not a static document. It is a self-validating system of protocols and information designed to be a core component of your laboratory's chemical hygiene plan. Every step and recommendation is grounded in authoritative safety data to ensure the well-being of all personnel.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios encountered during the use of hydrazine hydrate.
Hazard Assessment & Toxicology
Q: What are the primary health risks associated with hydrazine hydrate exposure?
A: Hydrazine hydrate is classified as a highly toxic and corrosive substance. Exposure can occur through inhalation, skin contact, eye contact, and ingestion, each route presenting significant dangers.[1][2]
-
Acute Toxicity: It is fatal if inhaled, and toxic if swallowed or in contact with skin.[3][4] Symptoms of acute exposure can include severe irritation to the eyes, nose, and throat, as well as dizziness, headache, nausea, pulmonary edema (fluid in the lungs), seizures, and even coma.[5]
-
Corrosivity: Direct contact causes severe skin and eye burns, with a risk of permanent eye damage.[1][2][4][6]
-
Carcinogenicity: Hydrazine is classified as a substance that may cause cancer.[3][4] The International Agency for Research on Cancer (IARC) classifies it as Group 2B, "possibly carcinogenic to humans," and the National Toxicology Program lists it as "reasonably anticipated to be a human carcinogen."[7]
-
Sensitization: It may cause an allergic skin reaction.[3][4][7]
-
Organ Damage: Chronic or long-term exposure may lead to damage to the liver, kidneys, and central nervous system.[1][2]
Q: I can smell an ammonia-like odor. Is this a reliable indicator of a hazardous concentration?
A: No, you should not rely on odor to determine a safe level of exposure. The odor threshold for hydrazine is around 3-5 ppm, which is already significantly above the established occupational exposure limits.[8] If you can smell hydrazine, it indicates a high vapor concentration and an immediate inhalation hazard.
Engineering Controls & Personal Protective Equipment (PPE)
Q: What are the absolute minimum engineering controls required for working with hydrazine hydrate?
A: All work with hydrazine hydrate must be conducted within a properly functioning chemical fume hood.[1] This is a critical engineering control designed to capture and exhaust vapors, minimizing the risk of inhalation exposure. The fume hood should be certified annually to ensure it provides adequate airflow.
Q: The protocol I'm following involves a very small quantity of dilute hydrazine hydrate. Do I still need to use a fume hood?
A: Yes. The high toxicity and volatility of hydrazine necessitate the use of a fume hood regardless of the quantity or concentration. There is no safe level of exposure to a carcinogen, so all possible precautions must be taken.[2]
Q: What specific type of gloves should I wear? Are standard nitrile gloves sufficient?
A: While nitrile gloves are often cited as a minimum requirement, for complete protection, especially when there is a risk of splashing, more robust glove choices should be considered.[1] Butyl rubber or Viton™ gloves offer superior resistance to hydrazine. Always double-glove when handling concentrated solutions. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Q: Can you provide a checklist for the necessary PPE when handling hydrazine hydrate?
A: Absolutely. Before entering a designated area where hydrazine hydrate is handled, you must be equipped with the following:[1][9]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash hazard, a full face shield should be worn in addition to goggles.[1][7]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton™, or double-gloved nitrile) are required.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[5] For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.[7]
-
Respiratory Protection: All handling of open containers must be done in a fume hood.[1] For emergency situations or specific high-risk procedures where a fume hood is not feasible (which should be avoided), a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[2][8] Standard cartridge respirators are not suitable for hydrazine.[8]
Troubleshooting Guides
Scenario 1: Accidental Spill
Q: I've just spilled a small amount (<100 mL) of hydrazine hydrate solution inside the fume hood. What is the correct procedure?
A: Do not panic. If the spill is contained within the fume hood, you can manage it safely by following these steps:
-
Alert Personnel: Inform others in the lab of the spill immediately.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain proper airflow.
-
Contain & Absorb: Use an inert absorbent material like sand, diatomaceous earth, or vermiculite to absorb the spill.[2][7] Do not use combustible materials like paper towels or sawdust, as this can create a fire or explosion hazard.[2]
-
Neutralize (with caution): Prepare a dilute solution of an oxidizing agent, such as sodium or calcium hypochlorite (bleach).[7][8] Slowly and carefully add the neutralizing agent to the absorbed material. Be aware that this reaction can be exothermic.
-
Collect Waste: Carefully scoop the neutralized mixture into a designated, properly labeled hazardous waste container.
-
Decontaminate: Wipe down the fume hood surfaces with the dilute bleach solution, followed by a thorough rinse with water.
-
Dispose: Seal and label the hazardous waste container. Arrange for pickup by your institution's environmental health and safety (EHS) department.[1]
Q: What should I do in the event of a large spill outside of a fume hood?
A: A large spill of hydrazine hydrate is a major emergency.
-
Alert: Activate the nearest fire alarm and call 911 or your institution's emergency response number.[1][5]
-
Isolate: If it is safe to do so without risk, close the doors to the affected area to contain the vapors.
-
Report: Meet the emergency responders at a safe location and provide them with the Safety Data Sheet (SDS) for hydrazine hydrate and details of the spill.[1]
Do not attempt to clean up a large spill yourself. [1][5]
Scenario 2: Personnel Exposure
Q: A colleague has been splashed on the arm with hydrazine hydrate. What are the immediate first aid steps?
A: Time is critical in a dermal exposure scenario.
-
Remove Contaminated Clothing: Immediately remove all contaminated clothing, including shoes.[2][4]
-
Flush with Water: Escort the individual to the nearest safety shower and flush the affected skin with copious amounts of water for at least 15-30 minutes.[2][5]
-
Seek Medical Attention: Call for immediate medical assistance.[2][5] Provide the medical team with the SDS for hydrazine hydrate.
Q: What is the correct response for an eye exposure?
A:
-
Flush Eyes: Immediately guide the person to an eyewash station. Hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 30 minutes.[2]
-
Remove Contact Lenses: If present and easy to do, remove contact lenses after the initial flushing has begun.[2][3]
-
Immediate Medical Attention: Call for an ambulance or transport the individual to an emergency medical facility without delay.[2] Continued flushing can be performed during transport if possible.
Q: What should be done if someone inhales hydrazine hydrate vapors?
A:
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.[2][4]
-
Call for Medical Help: Seek immediate medical attention.[2][4]
-
Administer First Aid: If the person has stopped breathing, begin rescue breathing (using universal precautions). If there is no pulse, start CPR.[2]
-
Medical Observation: The individual should be kept under medical observation for 24 to 48 hours, as pulmonary edema can be delayed.[2]
Quantitative Data & Protocols
Occupational Exposure Limits
It is imperative to maintain workplace air concentrations of hydrazine well below established limits.
| Organization | Exposure Limit (8-hour Time-Weighted Average) | Notes |
| OSHA (Occupational Safety and Health Administration) | 1 ppm | Legally enforceable Permissible Exposure Limit (PEL).[2] |
| NIOSH (National Institute for Occupational Safety and Health) | 0.03 ppm | Recommended Exposure Limit (REL), not to be exceeded in any 2-hour period.[2] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.01 ppm | Threshold Limit Value (TLV).[2] |
Table 1: Occupational Exposure Limits for Hydrazine.
Experimental Workflow: Safe Handling Protocol
This protocol outlines the essential steps for safely handling hydrazine hydrate during a typical laboratory procedure.
Step 1: Preparation & Pre-Handling
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is operational and the safety shower/eyewash station is accessible and unobstructed.
-
Prepare all necessary reagents and equipment before retrieving the hydrazine hydrate.
-
Designate a specific area within the fume hood for the procedure.
Step 2: Handling Hydrazine Hydrate
-
Don all required PPE (goggles, face shield, lab coat, appropriate gloves).
-
Transport the hydrazine hydrate container in a secondary, non-breakable container.
-
Perform all transfers, dilutions, and reactions within the designated area of the fume hood.
-
Keep the container of hydrazine hydrate tightly closed when not in use.[3][7]
Step 3: Post-Handling & Waste Disposal
-
Upon completion of the experiment, securely seal any waste containers.
-
Label waste containers clearly as "HAZARDOUS WASTE" and include "Hydrazine," its concentration, and the relevant hazard classifications (Flammable, Toxic, Corrosive).[1]
-
Decontaminate all surfaces and equipment that may have come into contact with hydrazine hydrate.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Visualizations
Hydrazine Hydrate Handling Workflow
A flowchart of the essential steps for safe hydrazine hydrate handling.
Emergency Response Logic for Spills
Decision tree for responding to a hydrazine hydrate spill.
References
- SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (URL not available)
- Material Safety Data Sheet - HYDRAZINE HYDR
- Hydrazine hydrate - SAFETY D
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. [Link]
- CB-LSOP-Hydrazines.docx - The Brückner Research Group. (URL not available)
-
Safety and Handling of Hydrazine - DTIC. [Link]
-
Hydrazine - UC Santa Barbara. [Link]
- Hydrazine Hydr
- 11 - • SAFETY D
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Validation & Comparative
A Comparative Analysis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide and Other Sulfonamides: A Guide for Researchers
In the ever-evolving landscape of drug discovery and development, the sulfonamide scaffold remains a cornerstone of medicinal chemistry. Its versatile nature has given rise to a broad spectrum of therapeutic agents, from classical antibacterial drugs to modern treatments for cancer, glaucoma, and inflammatory diseases. This guide provides a comprehensive comparative analysis of a lesser-known sulfonamide derivative, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, against other well-established sulfonamides. We will delve into its unique structural features, potential mechanisms of action, and prospective therapeutic applications, supported by a framework of scientific integrity and experimental validation.
Introduction to the Sulfonamide Class: A Legacy of Therapeutic Innovation
Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine.[1][2] Their journey in medicine began with the discovery of their antibacterial properties, which revolutionized the treatment of infectious diseases.[2] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By blocking this pathway, sulfonamides prevent the synthesis of nucleotides and amino acids, ultimately leading to bacteriostasis.[3]
However, the therapeutic potential of sulfonamides extends far beyond their antimicrobial effects. Modifications to the core sulfonamide structure have yielded compounds with diverse pharmacological activities, including:
-
Carbonic Anhydrase Inhibition: Targeting various isoforms of carbonic anhydrase (CA) has led to the development of diuretics (e.g., acetazolamide), anti-glaucoma agents, and even anti-cancer therapies.[4][5]
-
Anti-inflammatory Effects: Certain sulfonamides exhibit anti-inflammatory properties, with applications in treating conditions like inflammatory bowel disease.
-
Anticonvulsant Activity: Some sulfonamide derivatives have been developed as anticonvulsant medications.[4]
This guide will focus on a specific derivative, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, and explore how its unique hydrazine moiety may confer distinct biological activities compared to other sulfonamides.
Profiling 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide: Structure and Potential
Chemical Structure and Properties:
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is a sulfonamide derivative that incorporates a hydrazine group (-NHNH2) on the phenyl ring. This seemingly simple addition can significantly alter the compound's physicochemical properties and its interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C9H15N3O2S | |
| Molecular Weight | 229.3 g/mol | |
| CAS Number | 121679-30-9 |
The presence of the hydrazine group introduces a nucleophilic and reactive center, which can participate in various chemical reactions and biological interactions not typically observed with traditional sulfonamides.
Comparative Analysis: Potential Mechanisms and Therapeutic Applications
While direct comparative experimental data for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is limited in publicly available literature, we can infer its potential activities based on the known pharmacology of sulfonamides and compounds containing a hydrazine moiety.
Antibacterial Activity: Beyond Folate Synthesis Inhibition?
The classical mechanism of action for antibacterial sulfonamides is the inhibition of DHPS.[3] However, the introduction of a hydrazine group could potentially introduce additional or alternative antibacterial mechanisms. Hydrazine derivatives themselves have been investigated for their antimicrobial properties.[6]
Comparative Perspective:
| Sulfonamide Type | Primary Mechanism of Action | Key Therapeutic Use |
| Classical Antibacterial Sulfonamides (e.g., Sulfamethoxazole) | Inhibition of Dihydropteroate Synthase (DHPS) | Bacterial Infections |
| 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide (Hypothesized) | Potential for DHPS inhibition and/or other mechanisms related to the hydrazine moiety. | Under Investigation |
Further research is warranted to determine if 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide retains DHPS inhibitory activity and to explore any novel antibacterial properties conferred by the hydrazine group.
Carbonic Anhydrase Inhibition: A Promising Avenue
A significant area of sulfonamide research is their role as carbonic anhydrase inhibitors (CAIs).[4] The sulfonamide group is a key pharmacophore for binding to the zinc ion in the active site of CA isoforms. The nature of the substituents on the sulfonamide scaffold dictates the inhibitory potency and selectivity against different CA isoforms.
Comparative Perspective:
| Sulfonamide | Target CA Isoforms (Examples) | Therapeutic Application |
| Acetazolamide | CA I, II, IV, etc. | Diuretic, Anti-glaucoma |
| Dorzolamide | CA II | Anti-glaucoma |
| 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide (Hypothesized) | To be determined | Potential anti-glaucoma, anti-cancer |
The unique structure of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide could lead to novel interactions within the CA active site, potentially offering improved selectivity for specific isoforms implicated in diseases like cancer (e.g., CA IX and XII).[5]
Anticancer Potential: A Multifaceted Approach
The anticancer potential of sulfonamides is an area of active investigation. This activity can stem from various mechanisms, including:
-
Carbonic Anhydrase Inhibition: Inhibition of tumor-associated CA isoforms (IX and XII) can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis.[5]
-
Induction of Apoptosis: Some sulfonamide derivatives have been shown to induce programmed cell death in cancer cells.[2]
-
Other Mechanisms: Research suggests that some sulfonamides may exert their anticancer effects through other pathways.
A study on the structurally related compound, 4-hydrazinylphenyl benzenesulfonate, demonstrated nanomolar activity against breast cancer cell lines, suggesting that the hydrazinylphenyl scaffold is a promising feature for anticancer drug design.[7]
Experimental Workflow for Anticancer Activity Screening:
Caption: A streamlined workflow for evaluating the anticancer potential of novel sulfonamides.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide.
General Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution):
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | Staphylococcus aureus | Experimental Data Needed |
| Escherichia coli | Experimental Data Needed | |
| Sulfamethoxazole (Reference) | Staphylococcus aureus | Literature Value |
| Escherichia coli | Literature Value |
Conclusion and Future Directions
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide represents an intriguing yet underexplored member of the vast sulfonamide family. Its unique hydrazine moiety suggests the potential for diverse biological activities that may extend beyond the classical antibacterial mechanism of action. Preliminary analysis of structurally related compounds points towards promising avenues in anticancer research.
To fully elucidate the therapeutic potential of this compound, a systematic and rigorous experimental approach is necessary. This should include:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and thorough characterization of the final compound.
-
Comprehensive Biological Screening: Evaluating its activity against a broad panel of bacterial and fungal strains, as well as various cancer cell lines.
-
Mechanism of Action Studies: Investigating its potential as an inhibitor of DHPS, various carbonic anhydrase isoforms, and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of different structural features to its biological activity.
The insights gained from such studies will be invaluable in determining the true potential of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide as a lead compound for the development of novel therapeutics.
References
- Chavan, A. A., & Pai, N. N. (2007). Synthesis and biological activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467–2477.
- Dragostin, O. M. P., Lupascu, F., Mares, M., Nastasa, V., & Profire, L. (2018). NEW HYDRAZINES WITH SULPHONAMIDIC STRUCTURE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. The Medical-Surgical Journal, 122(2).
- Lima, P. C., Lima, L. M., da Silva, K. C., Léda, P. H. O., de Miranda, A. L. P., Fraga, C. A. M., & Barreiro, E. J. (2000). Synthesis and analgesic activity of new N-acylhydrazones and isosters, derivatives of 2-substituted-4,5-dihydro-1H-imidazoles. European journal of medicinal chemistry, 35(2), 187–203.
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Pharmaffiliates. (n.d.). 2-(4-Hydrazineylphenyl)-N-methylethane-1-sulfonamide. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. Retrieved January 24, 2026, from [Link]
- Rahman, A., Sari, Y., & Teruna, H. Y. (2020). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonamide against breast cancer Michigan Cancer Foundation-7 cell lines. AIP Conference Proceedings, 2242(1), 040013.
- Supuran, C. T. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Supuran, C. T. (2017). Carbonic anhydrases: new horizons for inhibitors and activators. Journal of enzyme inhibition and medicinal chemistry, 32(1), 595–597.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1–15.
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Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved January 24, 2026, from [Link]
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Wikipedia. (2023, December 29). Sulfonamide (medicine). Retrieved January 24, 2026, from [Link]
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Patsnap. (2024, June 21). What are DHPS inhibitors and how do they work? Retrieved January 24, 2026, from [Link]
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A Tale of Two Sulfonamides: A Comparative Guide to Ethanesulfonamide and Methanesulfonamide Analogs in Drug Discovery
For the modern medicinal chemist, the sulfonamide moiety is a cornerstone of drug design, a versatile scaffold that has given rise to a vast array of therapeutic agents.[1] Within this chemical class, the choice between alkylsulfonamides, particularly methanesulfonamide and its close relative ethanesulfonamide, represents a subtle yet critical decision in the optimization of a drug candidate's biological activity and pharmacokinetic profile. This guide provides an in-depth, objective comparison of these two key analogs, leveraging experimental data and established principles of medicinal chemistry to inform rational drug design.
At first glance, the distinction between an ethanesulfonamide and a methanesulfonamide is a mere methylene (-CH2-) group. However, this seemingly minor structural alteration can precipitate significant changes in a molecule's physicochemical properties, influencing its potency, selectivity, metabolic stability, and overall suitability as a therapeutic agent. Understanding these differences is paramount for researchers, scientists, and drug development professionals seeking to fine-tune the properties of their lead compounds.
The Core Distinction: Physicochemical and Steric Implications
The addition of a methylene unit in the ethanesulfonamide imparts a modest increase in both size and lipophilicity compared to the methanesulfonamide group. These fundamental differences can have a cascading effect on a molecule's biological behavior.
| Property | Methanesulfonamide (-SO₂NHCH₃) | Ethanesulfonamide (-SO₂NHCH₂CH₃) | Implication in Drug Design |
| Molecular Weight | Lower | Higher | A minor consideration, but can influence overall molecular properties. |
| Lipophilicity (LogP) | Lower | Higher | Can enhance membrane permeability and binding to hydrophobic pockets, but may also increase metabolic liability and off-target effects.[2] |
| Steric Hindrance | Less | Greater | The ethyl group can provide more significant steric hindrance, potentially blocking metabolic sites or influencing binding conformations.[3] |
| Flexibility | More Rigid | More Flexible | The rotatable bond in the ethyl group introduces greater conformational flexibility, which can be advantageous or detrimental for receptor binding. |
The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, often highlights how the addition of a methyl group can profoundly impact a drug's properties.[4][5] The extension to an ethyl group builds upon this, offering a greater degree of steric and hydrophobic influence that can be strategically employed.[4]
Impact on Biological Activity: A Case Study in Endothelin-A Receptor Antagonists
Direct, head-to-head comparative studies of ethanesulfonamide versus methanesulfonamide analogs are not abundant in the literature. However, a study on a novel class of orally active endothelin-A (ETA) receptor antagonists provides valuable insights into the structure-activity relationships (SAR) of alkanesulfonamide derivatives.[6]
In their investigation, Harada et al. synthesized a series of 2-phenylethenesulfonamide and 2-phenylethanesulfonamide derivatives as ETA-selective antagonists.[6][7] While a direct methanesulfonamide analog was not reported in this specific series, the data for the 2-phenylethanesulfonamide derivative (compound 6q) can be analyzed in the context of the broader SAR to infer the role of the ethylsulfonamide moiety.
Table 1: In Vitro Activity of Selected Endothelin-A Receptor Antagonists
| Compound | R Group | ET A IC50 (nM) | ET B IC50 (nM) | Selectivity (ETB/ETA) |
| 6e | 2-phenylethenesulfonamide | 3.1 | 15000 | 4800 |
| 6l | 2-(pyridin-3-yl)ethenesulfonamide | 4.4 | 12000 | 2700 |
| 6q | 2-phenylethanesulfonamide | 7.9 | 19000 | 2400 |
Data extracted from Harada et al., Bioorganic & Medicinal Chemistry, 2001.[6][7]
The 2-phenylethanesulfonamide analog (6q) demonstrated potent ETA receptor binding affinity (IC50 = 7.9 nM) and high selectivity.[6] This indicates that the ethanesulfonamide moiety is well-tolerated in the binding pocket of the ETA receptor and contributes effectively to the overall activity of the molecule. The slight decrease in potency compared to the ethenesulfonamide analog (6e) could be attributed to the increased flexibility of the ethyl linker, which may not be optimal for the specific binding conformation in this target.
This case study underscores a critical principle: the choice between an ethanesulfonamide and a methanesulfonamide is highly target-dependent. The additional steric bulk and lipophilicity of the ethyl group may be beneficial in filling a hydrophobic pocket in one target, while it could lead to a steric clash and reduced potency in another.
Metabolic Stability and Pharmacokinetics: A Balancing Act
A primary consideration in the design of drug candidates is their metabolic stability, which significantly influences their pharmacokinetic profile, including half-life and bioavailability.[8] The alkylsulfonamide moiety can be susceptible to metabolism, and the choice between a methyl and an ethyl group can alter the metabolic fate of a compound.
The additional methylene group in ethanesulfonamide provides an extra site for potential oxidation by cytochrome P450 (CYP) enzymes. However, the ethyl group can also act as a steric shield, protecting other nearby functional groups from metabolism.[3] This strategy of introducing steric hindrance to block metabolic pathways is a common tactic in drug design.[3]
The increased lipophilicity of ethanesulfonamide analogs can also influence their pharmacokinetic properties. Higher lipophilicity can lead to increased plasma protein binding and a larger volume of distribution. While this can prolong the duration of action, it may also lead to lower free drug concentrations.
Experimental Protocols
To aid researchers in their own comparative studies, the following are detailed methodologies for key in vitro assays.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of ethanesulfonamide and methanesulfonamide analogs to inhibit major CYP isoforms.
Methodology:
-
Preparation of Microsomes: Human liver microsomes are pre-incubated with a range of concentrations of the test compounds (typically from 0.1 to 100 µM) in a phosphate buffer (pH 7.4) containing a specific CYP isoform probe substrate.
-
Initiation of Reaction: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specific time, allowing for the metabolism of the probe substrate.
-
Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism of ethanesulfonamide and methanesulfonamide analogs in liver microsomes.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Visualization of Key Concepts
Caption: Impact of the methyl-to-ethyl substitution on drug properties.
Caption: Comparative experimental workflow for analog evaluation.
Conclusion: A Strategic Choice in Drug Design
The decision to employ an ethanesulfonamide versus a methanesulfonamide analog is a nuanced one, devoid of a one-size-fits-all answer. The addition of a single methylene group can subtly yet profoundly alter a compound's interaction with its biological target and its journey through the body. While the ethanesulfonamide offers increased lipophilicity and steric presence, which can be harnessed to enhance potency or block metabolism, it may also introduce liabilities such as reduced potency due to conformational constraints or new metabolic hotspots.
Ultimately, the optimal choice must be determined empirically through a carefully designed experimental workflow that assesses target engagement, metabolic stability, and overall pharmacokinetic properties. By understanding the fundamental principles outlined in this guide and leveraging robust experimental data, researchers can make more informed decisions in the intricate process of drug discovery, turning the subtle art of analog design into a more predictive science.
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Harada, H., Kazami, J., Watanuki, S., Tsuzuki, R., Sudoh, K., Fujimori, A., Sanagi, M., Orita, M., Nakahara, H., Shimaya, J., Tsukamoto, S., Tanaka, A., & Yanagisawa, I. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry, 9(11), 2955–2968. [Link]
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Lin, J., & Lu, A. Y. H. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 621–635. [Link]
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A Senior Application Scientist's Guide to Aromatic Synthesis: Comparing SNAr and Diazotization Routes
For the discerning chemist engaged in the synthesis of functionalized aromatic compounds, particularly within the fast-paced environments of pharmaceutical and materials science research, the choice of synthetic strategy is paramount. The judicious selection of a reaction pathway can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth, objective comparison of two cornerstone methodologies for aromatic functionalization: Nucleophilic Aromatic Substitution (SNAr) and transformations involving Diazotization.
Herein, we move beyond a mere recitation of textbook mechanisms. We will dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic decisions. This document is structured to provide a holistic understanding, from foundational principles to practical, validated protocols.
Foundational Principles: Two Divergent Pathways to Aromatic Functionalization
At a fundamental level, both SNAr and diazotization-based routes achieve the substitution of a group on an aromatic ring. However, they operate via starkly different mechanisms, which dictates their substrate scope, functional group tolerance, and overall applicability.
The SNAr Pathway: An Addition-Elimination Dance
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring.[1][2] Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of a highly unstable aryl cation.[3] Instead, it proceeds through a two-step addition-elimination sequence.
The reaction is contingent on two key features of the aromatic substrate:
-
A Good Leaving Group: Typically a halide (F, Cl, Br, I).
-
Strong Electron-Withdrawing Groups (EWGs): Such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group.[4][5]
These EWGs are crucial as they delocalize the negative charge of the intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex .[2][4] The formation of this intermediate is typically the rate-determining step.[4] The subsequent loss of the leaving group restores aromaticity, driving the reaction to completion.
Logical Relationship: The SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
The Diazotization Pathway: Harnessing the Power of Dinitrogen
Diazotization offers an alternative and highly versatile route, starting from a primary aromatic amine (-NH₂).[6] This amine is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0–5 °C).[7]
The resulting aryl diazonium salt is a valuable synthetic intermediate due to the exceptional leaving group ability of dinitrogen (N₂).[6] This intermediate is generally unstable and often explosive if isolated, so it is almost always used immediately in a subsequent reaction.[6] A host of transformations can then be performed, most notably the Sandmeyer and Schiemann reactions.
-
Sandmeyer Reaction: Utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively.[8][9]
-
Schiemann Reaction: Involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield an aryl fluoride.[5][6]
Experimental Workflow: General Diazotization Procedure
Caption: A typical laboratory workflow for diazotization reactions.
Head-to-Head Comparison: SNAr vs. Diazotization
The choice between these two synthetic routes is dictated by a careful analysis of several key parameters. The following table provides a direct comparison to aid in this decision-making process.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Diazotization-Based Routes (e.g., Sandmeyer) |
| Starting Material | Activated aryl halide (or other suitable leaving group). | Primary aromatic amine. |
| Key Reagents | A strong nucleophile; often requires a base.[10] | Sodium nitrite (NaNO₂), strong acid (e.g., HCl, H₂SO₄), and a subsequent reagent (e.g., CuX, KI, HBF₄).[7] |
| Reaction Conditions | Often requires high temperatures (150-250°C) and polar aprotic solvents (e.g., DMSO, DMF).[11] Anhydrous conditions are frequently necessary. | Diazotization must be performed at low temperatures (0-5°C).[7] Subsequent steps may require heating. |
| Substrate Scope | Limited to aromatic rings with potent ortho/para electron-withdrawing groups.[5] | Broad scope of aromatic amines can be used. Tolerant of both electron-donating and electron-withdrawing groups. |
| Functional Group Tolerance | Sensitive to functional groups that can react with strong nucleophiles or bases. | Tolerant to a wide range of functional groups that are stable to strong acids. |
| Regioselectivity | Highly regioselective; substitution occurs only at the position of the leaving group.[11] | Highly regioselective; substitution occurs at the position of the original amine group. |
| Typical Yields | Generally high, often in the 85–95% range for suitable substrates.[11] | Variable, but can be good to excellent (60-90%).[12][13] |
| Safety Considerations | High temperatures and flammable aprotic solvents pose risks. Some nucleophiles can be highly toxic. | Diazonium salts are thermally unstable and potentially explosive, especially in solid form.[14] Careful temperature control is critical. Toxic gases like nitrogen oxides can be evolved. |
| Industrial Applicability | Widely used, especially in bulk manufacturing (e.g., the Halex process for producing fluoroaromatics).[11] | Widely used for diverse transformations, though the instability of the intermediate requires careful process control.[6] |
Case Study: Synthesis of 4-Fluoronitrobenzene
To provide a tangible comparison, let's examine the synthesis of 4-fluoronitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[11] Both SNAr and a diazotization route (the Balz-Schiemann reaction) are viable methods.
Route 1: SNAr (Halex Process)
This route starts from the readily available 4-chloronitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, making it an ideal substrate.
Reaction: 4-Cl-C₆H₄-NO₂ + KF → 4-F-C₆H₄-NO₂ + KCl
-
Experimental Protocol: SNAr Synthesis of 4-Fluoronitrobenzene [11]
-
Preparation: To a flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chloronitrobenzene (1 mol), anhydrous potassium fluoride (1.2 mol), and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve reaction rates.
-
Reaction: Heat the mixture to 160–220 °C with vigorous stirring. The exact temperature will depend on the solvent and catalyst used.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture. The product can be isolated by distillation under reduced pressure directly from the reaction mixture.
-
Purification: The distilled product can be further purified by fractional distillation if necessary.
-
Route 2: Diazotization (Balz-Schiemann Reaction)
This pathway begins with 4-nitroaniline.
Reaction:
-
4-NO₂-C₆H₄-NH₂ + NaNO₂ + 2HBF₄ → 4-NO₂-C₆H₄-N₂⁺BF₄⁻ + NaBF₄ + 2H₂O
-
4-NO₂-C₆H₄-N₂⁺BF₄⁻ --(Heat)--> 4-F-C₆H₄-NO₂ + N₂ + BF₃
-
Experimental Protocol: Balz-Schiemann Synthesis of 4-Fluoronitrobenzene [4][6]
-
Diazotization: Dissolve 4-nitroaniline (1 mol) in an aqueous solution of fluoroboric acid (HBF₄, 48%, ~2.5 mol). Cool the mixture to 0 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (1.05 mol) dropwise, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
Isolation of Diazonium Salt: The 4-nitrobenzene diazonium tetrafluoroborate will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol, and finally diethyl ether.
-
Thermal Decomposition: Carefully dry the diazonium salt. In a flask equipped for gas evolution, gently heat the dry solid in portions to 100-120 °C. The salt will decompose, evolving nitrogen and boron trifluoride gas, leaving the liquid product. Caution: This step must be performed behind a blast shield due to the potential for explosive decomposition.
-
Purification: The crude 4-fluoronitrobenzene can be purified by steam distillation followed by extraction and fractional distillation.
-
Expected Yield: 75–85%.[11]
-
Purity: >98% after purification.
-
Senior Scientist's Verdict: Which Route to Choose?
The optimal choice between SNAr and diazotization is context-dependent.
-
For large-scale industrial production of a compound like 4-fluoronitrobenzene, the SNAr (Halex) process is generally preferred.[11] It is a high-yielding, highly regioselective process that avoids the isolation of hazardous diazonium salt intermediates.[11] The primary challenges are the high temperatures and the need for anhydrous conditions.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of both pathways empowers the synthetic chemist to design more efficient, robust, and safer routes to valuable aromatic compounds.
References
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Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Available at: [Link].
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BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link].
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Scribd. Synthesis of Chlorobenzene via Sandmeyer. Available at: [Link].
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ResearchGate. (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. Available at: [Link].
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Scribd. Preparation of 4-Iodonitrobenzene. Available at: [Link].
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Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link].
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Scribd. Sandmeyer Reaction: p-Chlorotoluene Synthesis. Available at: [Link].
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ResearchGate. (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available at: [Link].
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link].
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Accounts of Chemical Research. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Available at: [Link].
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ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Available at: [Link].
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PubMed. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Available at: [Link].
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Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. Available at: [Link].
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link].
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Scribd. Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Available at: [Link].
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A Comparative Guide to the Structure-Activity Relationship of the N-Methyl Group in Sulfonamide Bioactivity
In the landscape of medicinal chemistry, the sulfonamide moiety stands as a privileged scaffold, integral to the design of a multitude of therapeutic agents. Its remarkable versatility stems from its ability to act as a key pharmacophore, engaging in crucial hydrogen bond interactions with biological targets. A subtle yet profound structural modification—the methylation of the sulfonamide nitrogen—can dramatically alter the bioactivity, pharmacokinetics, and overall therapeutic profile of a drug candidate. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the N-methyl group in sulfonamides, offering a comparative framework grounded in experimental data and mechanistic insights for researchers in drug discovery.
The Foundational Role of the Sulfonamide Moiety
The classical sulfonamide group (-SO₂NH₂) is a cornerstone of drug design, largely due to its ability to mimic a carboxylic acid at physiological pH while possessing a distinct steric and electronic profile. The acidic proton on the nitrogen atom allows it to act as a potent hydrogen bond donor, a critical interaction for anchoring ligands to the active sites of enzymes and receptors. This interaction is famously exemplified by the binding of carbonic anhydrase inhibitors, where the sulfonamide anion coordinates to the catalytic zinc ion.
However, the very properties that make the N-H sulfonamide a powerful pharmacophore can also present liabilities. These include potential issues with metabolic stability, off-target activities, and physicochemical properties that may hinder drug-likeness. It is in this context that N-methylation emerges as a key strategic tool for medicinal chemists.
The N-Methyl vs. N-H Dichotomy: A Comparative Analysis
The decision to cap the sulfonamide nitrogen with a methyl group is a pivotal one in the optimization of a lead compound. This seemingly minor alteration introduces significant changes in the molecule's steric, electronic, and conformational landscape.
Impact on Target Engagement and Potency
The primary consequence of N-methylation is the removal of the hydrogen bond donor capability. This can be either detrimental or advantageous, depending entirely on the specific biological target.
-
Loss of Key Interactions: For targets where the N-H proton is essential for a hydrogen bond network that stabilizes the ligand-protein complex, N-methylation will invariably lead to a significant loss of potency. A classic example is seen in many carbonic anhydrase inhibitors, where the N-H is crucial for coordinating with the active site zinc ion and interacting with key residues like Thr199.
-
Improved Selectivity and Potency through Steric and Conformational Effects: Conversely, in cases where the N-H interaction is not critical or even detrimental, N-methylation can enhance bioactivity. The methyl group can induce a conformational bias in the molecule, forcing it into a more bioactive conformation. It can also engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein, thereby increasing binding affinity. Furthermore, by blocking an unnecessary hydrogen bond, N-methylation can improve selectivity for a desired target over off-targets where the N-H interaction is important.
Modulation of Physicochemical and Pharmacokinetic Properties
The introduction of a methyl group significantly alters the physicochemical profile of the sulfonamide, which in turn has profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Increased Lipophilicity: The methyl group increases the molecule's lipophilicity (logP), which can enhance membrane permeability and absorption. However, an excessive increase in lipophilicity can also lead to higher plasma protein binding and reduced aqueous solubility.
-
Enhanced Metabolic Stability: The N-H bond of a primary or secondary sulfonamide can be susceptible to enzymatic conjugation (e.g., glucuronidation) or other metabolic transformations. N-methylation blocks this site, often leading to a more stable compound with a longer in vivo half-life. This is a frequently employed strategy to overcome rapid clearance issues in drug development.
-
Altered Acidity (pKa): N-methylation generally increases the pKa of the sulfonamide, making it less acidic. This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with targets.
Data Summary: N-Methyl vs. N-H Sulfonamides
| Property | Primary/Secondary Sulfonamide (-SO₂NHR) | N-Methyl Sulfonamide (-SO₂N(CH₃)R) | Rationale and Consequences |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond acceptor only | Loss of H-bond donor capability can decrease potency if the interaction is critical for target binding. |
| Acidity (pKa) | More acidic (lower pKa) | Less acidic (higher pKa) | Affects ionization state, solubility, and target interactions. |
| Lipophilicity (logP) | Lower | Higher | Can improve membrane permeability but may increase plasma protein binding. |
| Metabolic Stability | Potentially susceptible to N-conjugation | Generally more stable; blocks metabolic site | Often leads to improved pharmacokinetic profile and longer half-life. |
| Conformation | More flexible | Conformationally more constrained | Can lock the molecule into a more bioactive or selective conformation. |
Experimental Workflow: A Self-Validating Protocol for SAR Assessment
To rigorously evaluate the impact of N-methylation, a systematic and self-validating experimental workflow is essential. This ensures that the observed differences in bioactivity can be confidently attributed to the structural change.
Diagram: Experimental Workflow for N-Methyl Sulfonamide SAR
Caption: A systematic workflow for comparing N-H and N-methyl sulfonamide analogs.
Step-by-Step Methodology
1. Synthesis and Purification:
-
Objective: To obtain highly pure (>98%) samples of the N-H sulfonamide and its N-methylated counterpart.
-
Protocol:
-
N-H Sulfonamide Synthesis: React the corresponding sulfonyl chloride with an appropriate amine (or ammonia) in the presence of a base (e.g., pyridine, triethylamine) in a suitable solvent (e.g., dichloromethane, THF).
-
N-Methyl Sulfonamide Synthesis: Methylate the purified N-H sulfonamide using a methylating agent such as methyl iodide or dimethyl sulfate with a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., DMF, acetone).
-
Purification: Purify both final compounds using column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of each compound using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS). This step is critical for a trustworthy comparison.
-
2. In Vitro Biological Evaluation:
-
Objective: To quantify the impact of N-methylation on target potency and selectivity.
-
Protocol:
-
Primary Target Assay: Determine the potency (IC₅₀ or Kᵢ) of both compounds against the primary biological target using a validated biochemical or cell-based assay.
-
Selectivity Profiling: Screen both compounds against a panel of related off-targets to assess selectivity. A significant change in the selectivity profile is a key data point.
-
Data Analysis: Perform dose-response curve fitting to accurately determine IC₅₀ values. Calculate selectivity indices by comparing the IC₅₀ values for the primary target versus off-targets.
-
3. Pharmacokinetic Profiling:
-
Objective: To compare the drug-like properties of the two analogs.
-
Protocol:
-
Metabolic Stability Assay: Incubate each compound with liver microsomes or hepatocytes and quantify the rate of parent compound depletion over time using LC-MS/MS. This provides a direct measure of metabolic stability.
-
Permeability Assay: Assess membrane permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay to predict intestinal absorption.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.
-
Case Study: N-Methylation in Carbonic Anhydrase Inhibitors
The family of carbonic anhydrase (CA) enzymes provides a well-documented example of the importance of the N-H group. The prototypical CA inhibitor, acetazolamide, relies on its sulfonamide group to coordinate to the Zn²⁺ ion in the enzyme's active site.
Diagram: N-H vs. N-Methyl Sulfonamide Binding to Carbonic Anhydrase
Caption: N-H sulfonamides coordinate to zinc; N-methylation disrupts this key interaction.
In this scenario, methylation of the sulfonamide nitrogen completely abrogates the inhibitory activity. The N-H proton is deprotonated to form an anion that directly coordinates with the catalytic zinc ion. This interaction is further stabilized by a hydrogen bond network involving the Thr199 residue. Methylation not only prevents the necessary deprotonation and coordination but also introduces a steric clash within the tightly packed active site. This case serves as a powerful illustration of a scenario where the N-H group is sacrosanct for bioactivity.
Conclusion and Future Perspectives
The methylation of a sulfonamide nitrogen is a subtle but potent strategy in medicinal chemistry that must be guided by a deep understanding of the target's structural biology and the desired pharmacokinetic profile. It is not a universally beneficial modification but rather a tool for fine-tuning a molecule's properties.
-
When N-H is preferred: The N-H is indispensable when it acts as a critical hydrogen bond donor for target anchoring, as seen in carbonic anhydrase inhibitors.
-
When N-Methyl is advantageous: N-methylation is a valuable strategy for blocking metabolism, improving membrane permeability, and enhancing selectivity by introducing favorable steric interactions or preventing undesirable hydrogen bonds.
The decision to methylate should be driven by a hypothesis that is then rigorously tested using the systematic, self-validating workflow described. As our understanding of protein-ligand interactions and metabolic pathways continues to grow, the strategic N-methylation of sulfonamides will remain a key tactic in the rational design of safer and more effective medicines.
References
-
Title: Carbonic Anhydrase: A Target for Drug Design Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: Carbonic anhydrase inhibitors: a patent review (2013 - 2016) Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: N-methylation of sulfonamide: a strategy to improve metabolic stability Source: Journal of Medicinal Chemistry URL: [Link]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Novel Sulfonamide Drug Candidates
Welcome, fellow researchers, to a critical discussion at the heart of preclinical drug development: bridging the chasm between the petri dish and the patient. This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for novel sulfonamide drug candidates. Our goal is not merely to present protocols but to dissect the causality behind our experimental choices, ensuring a robust and translatable data package for your promising antibacterial agents.
Introduction: The Two Pillars of Preclinical Efficacy
In the quest for new therapeutics, particularly antimicrobials like sulfonamides, our journey begins with two fundamental questions: "Does the compound work?" and "Does it work in a living system?". These questions are answered by two distinct yet interconnected evaluation paradigms: in vitro and in vivo studies.
-
In Vitro (Latin: "in the glass"): These experiments are performed in a controlled, artificial environment, such as a test tube or microplate.[1][2] They are our first-line strategy to determine a drug's intrinsic activity against a pathogen and its potential toxicity to host cells.[3] This stage is characterized by high throughput, lower cost, and rapid generation of mechanistic data.
-
In Vivo (Latin: "within the living"): These studies are conducted within a whole, living organism, typically an animal model.[1][4] They are indispensable for understanding how a drug candidate behaves amidst the complexities of a physiological system, including its absorption, distribution, metabolism, and excretion (ADME).[2][5] The results from in vivo studies are considered more relevant to predicting clinical outcomes in humans.[4]
For sulfonamides, a venerable class of synthetic antimicrobials that act by inhibiting bacterial folic acid synthesis, this dual-pronged approach is essential.[6] While their mechanism is well-understood, translating the potent in vitro activity of a novel analogue into tangible in vivo success requires a rigorous, multi-faceted evaluation.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Part 1: The Foundation – In Vitro Efficacy & Safety Profiling
The primary objective of in vitro testing is to rapidly screen and rank candidates based on their direct antimicrobial potency and preliminary safety profile. This phase acts as a critical filter, eliminating non-viable compounds before committing to more resource-intensive in vivo studies.
Key Experiment 1: Antimicrobial Susceptibility Testing (AST)
The Causality: Before we can assess a drug in a complex system, we must confirm it can directly inhibit the target pathogen. The Minimum Inhibitory Concentration (MIC) is the gold standard metric for this purpose, defining the lowest concentration of a drug that prevents visible microbial growth.[7][8] This quantitative value allows for direct comparison between novel candidates and established antibiotics. We adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure our data is reproducible and universally comparable.[9][10]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution Series: The sulfonamide candidates are serially diluted two-fold across the wells of a 96-well microplate to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Each well (containing 100 µL of diluted drug) is inoculated with 100 µL of the standardized bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest drug concentration in which no visible turbidity (bacterial growth) is observed.[7]
Key Experiment 2: In Vitro Cytotoxicity Assessment
The Causality: A potent antimicrobial is useless if it is equally potent against host cells. A preliminary assessment of cytotoxicity is crucial for establishing a therapeutic window. The IC50 value (the concentration required to inhibit 50% of cell viability) is determined using a relevant mammalian cell line. The ratio of cytotoxicity (IC50) to antimicrobial activity (MIC) gives us the Selectivity Index (SI), a critical parameter for prioritizing candidates. A higher SI value is desirable, indicating greater selectivity for the pathogen.
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
-
Cell Seeding: A human cell line (e.g., HepG2 liver cells or VERO kidney cells) is seeded into a 96-well plate at a defined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with a serial dilution of the sulfonamide candidates for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured on a microplate reader (typically at 570 nm). The IC50 is calculated by plotting cell viability against drug concentration.
Data Synthesis: Prioritizing Candidates
The data from these initial assays should be compiled for clear comparison.
| Compound | Target Organism | MIC (µg/mL) | Cell Line | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| Drug Candidate X | S. aureus | 2 | VERO | >256 | >128 |
| Drug Candidate Y | S. aureus | 8 | VERO | >256 | >32 |
| Drug Candidate Z | S. aureus | 4 | VERO | 32 | 8 |
| Sulfamethoxazole | S. aureus | 16 | VERO | >256 | >16 |
Analysis: Based on this hypothetical data, Drug Candidate X emerges as the most promising lead due to its low MIC and high Selectivity Index. Drug Candidate Z, despite having a better MIC than Candidate Y, would be deprioritized due to its poor selectivity, signaling a high risk of toxicity.
Part 2: The Reality Check – In Vivo Efficacy Evaluation
Promising in vitro data is necessary, but not sufficient.[2] An organism presents a multitude of barriers and complexities not found in a microplate, including metabolic enzymes, plasma protein binding, and physical barriers to drug distribution.[5][12][13] In vivo studies are the definitive test of whether a drug can overcome these challenges to reach the site of infection at a therapeutic concentration.[14]
Caption: The logical workflow from in vitro screening to in vivo validation.
Key Experiment 3: Murine Thigh Infection Model
The Causality: This model is a cornerstone of antimicrobial drug development because it is highly reproducible and allows for the quantification of a drug's antibacterial effect at a localized, deep-seated tissue site.[15] It directly measures the drug's ability to reduce the bacterial burden in a living host, integrating the effects of ADME and interaction with the host immune system.
Protocol: Murine Thigh Infection Model
-
Immunosuppression (Optional but common): Mice are often rendered transiently neutropenic (e.g., using cyclophosphamide) to create a more severe infection and to evaluate the drug's efficacy with minimal interference from the host's adaptive immune response.
-
Infection: A defined inoculum of the target bacteria (e.g., 10^6 CFU of S. aureus) is injected directly into the thigh muscle of each mouse.
-
Treatment Initiation: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive the novel sulfonamide, a vehicle control, or a standard-of-care antibiotic via a clinically relevant route (e.g., oral gavage or subcutaneous injection).
-
Endpoint Analysis: After a set duration (typically 24 hours), mice are euthanized. The infected thigh muscles are aseptically removed, homogenized, and serially diluted.
-
Quantification: The dilutions are plated on agar, and the CFU per gram of tissue is calculated after overnight incubation. Efficacy is measured as the log10 reduction in CFU/gram of tissue compared to the vehicle control group at the start of therapy.
Part 3: Synthesizing the Data – The In Vitro-In Vivo Correlation (IVIVC)
This is where the most critical insights are gained. The ultimate goal is to understand the relationship, or lack thereof, between your in vitro and in vivo results. Discrepancies are common and are not failures, but rather data points that illuminate crucial aspects of your drug candidate's behavior.[12]
Comparative Data Analysis
| Compound | In Vitro MIC (µg/mL) | Selectivity Index (SI) | In Vivo Efficacy (24h, 50 mg/kg) | Interpretation & Rationale |
| Drug Candidate X | 2 | >128 | -0.5 log10 CFU/g (Bacterial growth) | Poor IVIVC. Excellent in vitro potency did not translate. Hypothesis: Likely poor pharmacokinetics (PK). The drug may be rapidly metabolized, poorly absorbed, or highly bound to plasma proteins, preventing it from reaching the thigh tissue at a concentration above its MIC.[2][5] |
| Drug Candidate Y | 8 | >32 | -2.5 log10 CFU/g (Bacteriostatic/cidal) | Good IVIVC. Despite a higher MIC, this drug shows significant in vivo activity. Hypothesis: Favorable PK profile. The drug likely achieves and maintains tissue concentrations well above its MIC for a prolonged period. |
| Sulfamethoxazole | 16 | >16 | -1.5 log10 CFU/g (Bacteriostatic) | Benchmark. Provides a standard against which the novel candidates can be judged. |
Expert Insights: The case of Drug Candidate X is a classic scenario in drug discovery. Its failure in vivo highlights why early PK screening is often integrated alongside in vitro studies. This result would prompt a feedback loop to medicinal chemists to modify the structure to improve metabolic stability or solubility without sacrificing its potent pharmacophore. Conversely, Drug Candidate Y demonstrates that a superior MIC is not the only determinant of success; a robust PK profile is equally, if not more, important for in vivo efficacy.[16]
Conclusion and Forward Look
The evaluation of novel sulfonamide candidates is a journey from the simplicity of the microplate to the complexity of a living organism.
-
In vitro assays are the indispensable first step for high-throughput screening of potency and selectivity. They allow us to rank compounds and eliminate those with a low probability of success.
-
In vivo models provide the ultimate preclinical proof-of-concept, integrating the multifaceted challenges of drug delivery and disposition within a physiological system.
A disconnect between in vitro and in vivo data is not a setback but an opportunity. It forces us to ask critical questions about a compound's ADME properties, guiding the next phase of optimization. By employing this rigorous, dual-faceted approach, we can build a comprehensive data package that not only validates our scientific hypotheses but also paves a clearer, more predictable path toward clinical development.
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Confirming molecular structure with high-resolution mass spectrometry (HRMS)
An In-Depth Guide to Confirming Molecular Structure with High-Resolution Mass Spectrometry (HRMS)
Introduction: Beyond Mass-to-Charge, The Certainty of High Resolution
In the landscape of analytical chemistry, particularly within drug discovery and development, the unambiguous confirmation of a molecular structure is paramount. While nominal mass spectrometry provides a basic mass-to-charge ratio (m/z), it often leaves a degree of ambiguity, especially with complex molecules or in the presence of isomers. High-Resolution Mass Spectrometry (HRMS) transcends this limitation by providing mass measurements with exceptional accuracy and precision.[1][2] This guide, written from the perspective of a seasoned application scientist, delves into the principles, instrumentation, and workflows that make HRMS the gold standard for molecular structure confirmation. We will explore not just the "how," but the critical "why" behind the experimental choices that lead to confident structural elucidation.
At its core, HRMS leverages two fundamental principles: high resolving power and high mass accuracy. Resolving power is the ability of a mass spectrometer to distinguish between two peaks of very similar m/z.[3] Instruments are generally considered "high resolution" if their resolving power exceeds 10,000 Full Width at Half Maximum (FWHM).[3][4] This capability, combined with mass accuracy—often in the sub-parts-per-million (ppm) range—allows for the determination of an analyte's elemental composition from its exact mass.[5][6] This is because the precise mass of an atom is not an integer, due to the mass defect arising from nuclear binding energies. By measuring the molecular ion's mass to several decimal places, we can drastically narrow down the possible elemental formulas, often to a single, unique solution for small molecules.[7]
Pillar 1: A Comparative Look at HRMS Instrumentation
The choice of HRMS instrument is a critical decision that influences the quality and type of data obtained. The three most prevalent high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different principle and offers a unique balance of performance characteristics.
-
Time-of-Flight (TOF): TOF analyzers measure the m/z of an ion by determining the time it takes to travel a known distance in a field-free drift tube. Lighter ions travel faster and reach the detector first. Modern TOF instruments, particularly Quadrupole Time-of-Flight (Q-TOF) systems, can achieve resolving powers of up to 60,000.[3][8] They are known for their high acquisition speed and broad mass range, making them well-suited for coupling with fast chromatography techniques.[9]
-
Orbitrap: The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillations, which is inversely proportional to the square root of their m/z. Orbitrap instruments are renowned for their very high resolving power (up to 1,000,000 FWHM) and excellent mass accuracy (<1 ppm).[8][10] This makes them exceptionally powerful for resolving complex mixtures and confidently determining elemental compositions.[4][11]
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR operates by trapping ions in a strong magnetic field, where they orbit at a frequency characteristic of their m/z. This technique offers the highest available resolving power (well over 1,000,000) and mass accuracy (<0.2 ppm), enabling the fine structure of isotopic peaks to be resolved.[5][8][10][12] However, FT-ICR instruments are the most expensive and have slower scan rates, often making them the choice for the most challenging analytical problems.[10]
Comparative Performance of HRMS Analyzers
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Resolving Power (FWHM) | Up to 60,000 | Up to 1,000,000[10] | >1,000,000[8] |
| Mass Accuracy (ppm) | 1 - 5 ppm[13] | < 1 ppm[10] | < 0.2 ppm[10] |
| Scan Speed | Very Fast | Fast to Moderate | Slow[10] |
| Cost & Maintenance | Moderate | High | Very High |
| Primary Advantage | Speed, Robustness | High Resolution, Ease of Use | Unparalleled Resolution & Mass Accuracy[5] |
| Typical Applications | Screening, Metabolomics[9] | Drug Discovery, Proteomics, Metabolite ID[1] | Petroleomics, Complex Mixture Analysis[5] |
Pillar 2: Deconstructing the Molecule with Tandem MS (MS/MS)
While accurate mass provides the elemental formula, it does not reveal the arrangement of atoms—the molecular structure. For this, we turn to tandem mass spectrometry (MS/MS), a process of ion fragmentation.[4] In an MS/MS experiment, a specific precursor ion (typically the molecular ion) is selected, subjected to fragmentation, and the resulting product ions are mass analyzed. The fragmentation pattern serves as a structural fingerprint, allowing us to piece together the molecule's connectivity.
The choice of fragmentation technique is crucial as it dictates which bonds are broken and, therefore, the type of structural information obtained.
Caption: Key fragmentation pathways in tandem mass spectrometry.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. Ions are accelerated and collided with a neutral gas (like nitrogen or argon), causing them to vibrate and fragment at their weakest bonds.[14] Higher-Energy Collisional Dissociation (HCD) is a variant performed in an Orbitrap instrument that results in a different fragmentation energy profile.[15] CID/HCD is excellent for general structure elucidation of small molecules.
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation. This technique is considered a "softer" fragmentation method that cleaves bonds along the peptide backbone while often preserving labile post-translational modifications (PTMs) like phosphorylation or glycosylation.[15][16][17] For this reason, ETD is particularly powerful in proteomics and the characterization of biopharmaceuticals. A systematic comparison often shows ETD provides greater sequence coverage for peptides compared to CID.[18]
Comparison of Fragmentation Techniques
| Technique | Mechanism | Primary Fragment Types | Key Advantages | Key Limitations |
| CID | Vibrational excitation via collision | b- and y-ions | Robust, versatile, widely applicable for small molecules | Can lead to loss of labile functional groups[17] |
| HCD | Higher-energy vibrational excitation | b- and y-ions, more low-mass fragments | High-resolution fragments in Orbitrap, good for quantification | Can also cause loss of labile groups[15] |
| ETD | Non-ergodic electron transfer | c- and z-ions | Preserves labile modifications (e.g., PTMs)[15][16] | Requires multiply charged precursors, slower scan speed[15] |
The Workflow: A Self-Validating System from Sample to Structure
A robust HRMS workflow for structure confirmation is a multi-step process designed to ensure data quality and confidence at each stage.[19] Each step builds upon the last to create a self-validating system where the final proposed structure is consistent with all the acquired data.
Caption: General workflow for structure confirmation using LC-HRMS.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: The goal is to present a clean sample to the instrument, free of interferences that could cause ion suppression. For drug metabolites in plasma, this may involve protein precipitation followed by solid-phase extraction (SPE).[19] The final sample should be dissolved in a solvent compatible with the liquid chromatography (LC) mobile phase.
-
LC Separation: Chromatographic separation is critical for complex mixtures, as it separates isomers and reduces matrix effects. A reversed-phase C18 column is a common starting point for many small molecules. The gradient elution profile must be optimized to achieve good peak shape and resolution.
-
Ionization: Electrospray ionization (ESI) is the most common technique for polar to moderately polar compounds typical in drug development.[20] It's crucial to run the sample in both positive and negative ion modes, as some compounds ionize preferentially in one mode.
-
HRMS Data Acquisition:
-
Full Scan (MS1): Acquire data at high resolution (e.g., >60,000 FWHM) to obtain accurate mass measurements of precursor ions. This data is used to determine the elemental composition.[19]
-
Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically trigger MS/MS scans on the most intense ions detected in the MS1 scan.[19] Use an appropriate collision energy (e.g., a stepped energy profile) to ensure a rich fragmentation spectrum is generated.
-
-
Data Processing & Interpretation:
-
Elemental Formula Generation: Use software to calculate possible elemental formulas based on the accurate mass from the MS1 scan, typically within a <5 ppm mass tolerance.[13] The measured isotopic pattern should be compared to the theoretical pattern for the proposed formulas to increase confidence.[10]
-
Fragment Analysis: Interpret the MS/MS spectrum. Identify characteristic neutral losses and product ions. Propose fragment structures that are consistent with the precursor ion's elemental formula. This step is a puzzle, piecing together the fragments to build the final structure.
-
Database Confirmation: Compare the acquired MS/MS spectrum against spectral libraries (e.g., METLIN, MassBank) for a tentative identification.[8] Final, unambiguous confirmation is achieved by analyzing an authentic reference standard under the identical analytical conditions and matching both retention time and MS/MS fragmentation pattern.[19]
-
Data Analysis and Software Solutions
The complexity of HRMS data necessitates sophisticated software for processing and interpretation.[21] These platforms integrate peak detection, elemental composition calculation, and tools for visualizing and interpreting fragmentation spectra.
| Software Type | Examples | Key Features |
| Vendor-Specific | Thermo Fisher Compound Discoverer, Waters UNIFI, Agilent MassHunter | Integrated instrument control, processing, and reporting workflows. Often have specialized nodes for metabolite identification and biotransformation mapping. |
| Third-Party | ACD/Labs Spectrus, Mnova Structure Elucidator[22][23] | Advanced computer-assisted structure elucidation (CASE) tools. Can integrate data from multiple analytical techniques (NMR, MS). |
| Open-Source/Academic | MZmine, MS-DIAL | Powerful for metabolomics data processing, feature alignment, and statistical analysis. Often require more user expertise. |
| Database/Library | METLIN, MassBank, GNPS[24] | Web-based repositories of spectral data for compound identification by spectral matching. |
Conclusion: The Indispensable Role of HRMS
High-Resolution Mass Spectrometry is an indispensable tool in the modern laboratory for the definitive confirmation of molecular structures.[2] Its ability to provide unambiguous elemental compositions through accurate mass and isotopic pattern analysis, coupled with the detailed structural insights from MS/MS fragmentation, provides a level of certainty unattainable with low-resolution instruments.[9] By carefully selecting the appropriate instrumentation, fragmentation technique, and a robust, self-validating workflow, researchers, scientists, and drug development professionals can confidently elucidate the structures of novel compounds, metabolites, and natural products, accelerating the pace of discovery and ensuring the quality and safety of new medicines.[1][25]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide and its associated waste. As a compound featuring both a reactive hydrazinyl moiety and a biologically active sulfonamide group, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Profile and Core Safety Principles
The primary risks stem from two sources:
-
The Hydrazinyl Group: Hydrazine and its derivatives are classified as hazardous materials due to their reactivity, toxicity, and potential carcinogenicity.[1][2] They can be corrosive and are reactive with oxidizing agents, acids, and certain metals.[3][4]
-
The Sulfonamide Group: As a class of antibiotics, sulfonamides can pose a significant environmental risk. Their release into aquatic ecosystems can disrupt microbial communities and contribute to antibiotic resistance.[5][6] They are often not readily biodegradable and can persist in the environment.[6]
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Category | GHS Hazard Statement | Rationale and Source Analogue |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Based on analogues like 4-Hydrazinobenzenesulphonamide hydrochloride.[7] |
| Skin Irritation/Sensitization | H315: Causes skin irritationH317: May cause an allergic skin reaction | The hydrazinyl moiety is a known sensitizer.[7][8] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Common for amine and hydrazine-containing compounds.[7][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust should be avoided.[8][9] |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects | A key concern for sulfonamide-based compounds.[7] |
Pre-Disposal: Mandatory Safety & Handling Protocols
Proper disposal begins with safe handling during and after the experimental workflow. The goal is to prevent contamination and accidental exposure.
Personal Protective Equipment (PPE)
Due to the compound's irritant and sensitizing properties, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact and potential sensitization.[11]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[11]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[10][11]
Incompatible Materials
To prevent hazardous reactions, waste containing 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide must be segregated from the following:
-
Strong Oxidizing Agents: Can cause violent reactions with the hydrazinyl group.[4]
-
Acids and Bases: Reacts violently with acids.[3] Incompatible with bases.[10]
-
Metals and Metal Oxides: May cause fire and explosions.[4]
Comprehensive Disposal Workflow
The following section details the step-by-step procedures for managing all forms of waste associated with 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide.
Waste Segregation and Collection
This is the most critical step in ensuring safe disposal. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.
Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for all solid waste contaminated with the compound. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste," the chemical name "2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide," and list the associated hazards (e.g., Toxic, Environmental Hazard).
-
Collection: Place all contaminated solids (e.g., unused compound, contaminated filter paper, weighing boats) directly into this container.
-
Aqueous & Solvent Waste: Collect liquid waste in a separate, appropriately labeled hazardous waste container. Do not mix with incompatible waste streams, particularly strong oxidizers.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat sources and incompatible materials, pending pickup by a certified disposal service.[4][10]
Decontamination of Laboratory Equipment
Properly decontaminating non-disposable labware (e.g., glassware) is essential to prevent unintended exposure in future experiments.
Protocol:
-
Initial Rinse: Perform a preliminary rinse of the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect this rinse liquid as hazardous solvent waste.
-
Chemical Decontamination: Prepare a 5% sodium hypochlorite solution (household bleach). Carefully rinse the glassware with this solution to oxidize and neutralize residual hydrazine functional groups. Caution: This reaction can be exothermic; perform it slowly and with care.
-
Final Cleaning: After the decontamination rinse, wash the glassware with laboratory detergent and rinse thoroughly with deionized water.
Spill Management Protocol
Accidental spills must be managed immediately and safely.
Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. For major spills, contact your institution's Environmental Health & Safety (EHS) department.[12]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.1.
-
Containment: Cover the spill with a non-reactive, inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[4][12]
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container. Avoid creating dust.[10]
-
Decontaminate Area: Wipe the spill area with a cloth soaked in a 5% sodium hypochlorite solution, followed by a water rinse. Dispose of all cleaning materials in the solid hazardous waste container.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe management and disposal of waste containing 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide.
Caption: Disposal decision workflow from generation to final disposition.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, hydrazine-containing compounds are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is characterized, managed, and disposed of in accordance with all applicable laws.[1] The ultimate and most secure method of disposal is to entrust all waste streams to a licensed and insured environmental management company.
References
- Safety Data Sheet for 4-Sulfonamidophenylhydrazine hydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC376480050&productDescription=4-SULFONAMIDOPHENYLHYDRAZINE+HCL+98%25+5GR&vendorId=VN000321&countryCode=US&language=en]
- 4-Hydrazinylbenzenesulfonamide hydrochloride SDS. ChemicalBook. [URL: https://www.chemicalbook.com/sds/17852-52-7_cb8704942.htm]
- 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | 88933-16-8. ChemBeats. [URL: https://www.
- 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride. ChemScene. [URL: https://www.chemscene.com/products/1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide-hydrochloride-CS-0150986.html]
- Methanesulfonamide, N-[2-(4-hydrazinylphenyl)ethyl]-, sulfate (2:1) - Substance Details. U.S. Environmental Protection Agency (EPA). [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID701015949]
- Biodegradability properties of sulfonamides in activated sludge. Oxford Academic, Environmental Toxicology and Chemistry. [URL: https://academic.oup.com/etc/article/19/3/587/5515287]
- Environmental Fate and Toxicology of Methomyl. ResearchGate. [URL: https://www.researchgate.
- Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites. National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9312014/]
- Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [URL: https://apps.dtic.
- Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/28/28114.pdf]
- Determination of Sulfonamide Antibiotics in Wastewater. Environmental Protection. [URL: https://eponline.
- Hydrazine - Incident management. GOV.UK. [URL: https://www.gov.uk/government/publications/hydrazine-properties-incident-management-and-toxicology]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11030-020-10179-w]
- Trace Determination of Macrolide and Sulfonamide Antimicrobials... ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac0492333]
- Regulations and Guidelines Applicable to Hydrazine. National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK222409/table/A3246/]
- Hydrazine (HSG 56, 1991). INCHEM. [URL: http://www.inchem.org/documents/hsg/hsg/hsg056.htm]
- Hydrazine Safety Data Sheet. Santa Cruz Biotechnology.
- 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/88933-16-8.html]
- 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride. Synthonix. [URL: https://www.synthonix.com/product/H49547]
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Navigating the Unseen: A Safety and Handling Guide for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
For Research Use Only. Not for diagnostic or therapeutic use.
As the landscape of drug discovery evolves, so does the complexity of the molecules we handle. 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is a compound of interest for researchers in various therapeutic areas. Its unique chemical structure, featuring a hydrazinylphenyl moiety, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide, compiled by a Senior Application Scientist, offers a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Profile: An Analog-Based Assessment
Based on the data for the methanesulfonamide analog, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide should be treated as a hazardous substance with the following potential risks:
| Hazard Statement | Description | GHS Code |
| Harmful if swallowed | Ingestion of the compound may lead to adverse health effects. | H302[1][2][3] |
| Causes skin irritation | Direct contact with the skin may cause redness, itching, and inflammation. | H315[1][2][3] |
| Causes serious eye irritation | Contact with the eyes can result in significant irritation and potential damage. | H319[1][2][3] |
| May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | H335[1][2][3] |
The hydrazinyl functional group is a key structural alert, as many hydrazine derivatives are known to be reactive and may possess toxic properties. Therefore, a cautious and proactive approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes and airborne particles. Standard prescription glasses are not a substitute for safety eyewear. |
| Hands | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Prevents skin contact. Gloves should be inspected for tears or holes before use and changed frequently, especially if contaminated. |
| Body | A fully buttoned laboratory coat. Consider a chemical-resistant apron for added protection when handling significant quantities. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the solid compound or preparing solutions where aerosolization is possible. | Minimizes the risk of inhaling airborne particles. The use of a respirator should be in accordance with a comprehensive respiratory protection program. |
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan is critical for the safe handling of this compound. The following workflow provides a step-by-step guide for researchers.
Figure 1: A step-by-step workflow for the safe handling of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide.
Disposal Plan: Responsible Stewardship
Proper disposal of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Unused or expired compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, centrifuge tubes) should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound, as well as solvent used for rinsing contaminated glassware, should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
All waste containing 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain or dispose of it in the regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Actions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately. |
Conclusion
While direct safety data for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is limited, a proactive and informed approach based on the known hazards of a close structural analog provides a robust framework for its safe handling. By adhering to the principles of hazard assessment, consistent use of appropriate PPE, and strict adherence to operational and disposal plans, researchers can mitigate the risks associated with this compound and foster a culture of safety in the laboratory.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
